molecular formula C31H48O2 B1233562 Phytonadiol CAS No. 572-96-3

Phytonadiol

Cat. No.: B1233562
CAS No.: 572-96-3
M. Wt: 452.7 g/mol
InChI Key: BUFJIHPUGZHTHL-NKFFZRIASA-N
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Description

Historical Trajectories of Phytonadiol Discovery and Initial Biochemical Investigations

The journey to understanding this compound is intrinsically linked to the discovery of vitamin K. In 1929, the Danish biochemist Henrik Dam observed a hemorrhagic condition in chicks fed a fat-free diet, which could not be rectified by any known vitamins at the time. gerli.comresearchgate.nethelmholtz-munich.de He termed the unknown anti-hemorrhagic factor "Koagulationsvitamin," or vitamin K. uottawa.cagerli.com

Subsequent research by the American biochemist Edward A. Doisy and his team led to the isolation and structural elucidation of vitamin K1 (phylloquinone) from alfalfa in 1939. researchgate.netepo.org For their respective contributions to the discovery and chemical characterization of vitamin K, Dam and Doisy were jointly awarded the Nobel Prize in Physiology or Medicine in 1943. researchgate.netsmolecule.com

Initial biochemical investigations revealed that phylloquinone itself was not the active molecule. It was discovered that for vitamin K to participate in the synthesis of prothrombin and other clotting factors, it must first be reduced to its hydroquinone (B1673460) form, this compound. uottawa.canih.gov This pivotal step established this compound as the direct enzymatic cofactor. Early studies focused on its role in the liver and the "vitamin K cycle," a series of enzymatic reactions that regenerate this compound from its oxidized form, vitamin K epoxide. dr-jetskeultee.nl

Academic Significance and Foundational Contributions of this compound to Biological Sciences Research

The discovery of this compound's function laid the groundwork for understanding the molecular basis of blood coagulation. Its most significant contribution to biological sciences is its established role as an essential cofactor for gamma-glutamyl carboxylase. dr-jetskeultee.nlbiorxiv.org This enzyme catalyzes the carboxylation of specific glutamic acid (Glu) residues on vitamin K-dependent proteins (VKDPs) to form gamma-carboxyglutamic acid (Gla). dr-jetskeultee.nlbiorxiv.org

The presence of Gla residues is crucial for the function of several key proteins in the blood clotting cascade, including prothrombin (Factor II), and Factors VII, IX, and X. uottawa.cagoogleapis.com The negatively charged Gla residues enable these proteins to bind calcium ions, which in turn facilitates their interaction with negatively charged phospholipid membranes at the site of injury, a critical step for clot formation. uottawa.ca This fundamental discovery elucidated the mechanism of action of anticoagulant drugs like warfarin (B611796), which inhibit the enzymes responsible for regenerating this compound, thus leading to the production of undercarboxylated and inactive clotting factors. nih.gov

The understanding of this compound's role in gamma-carboxylation has been a cornerstone of hematology and has had profound implications for clinical medicine, particularly in the management of bleeding and clotting disorders. drirenaeris.com

Key Vitamin K-Dependent Clotting Factors Requiring this compound for Synthesis
Clotting FactorCommon NameFunction in Coagulation Cascade
Factor IIProthrombinPrecursor to thrombin, which converts fibrinogen to fibrin.
Factor VIIProconvertinInitiates the extrinsic pathway of coagulation.
Factor IXChristmas FactorComponent of the intrinsic pathway of coagulation.
Factor XStuart-Prower FactorComponent of the common pathway, activates prothrombin.

Overview of Contemporary Research Paradigms and Emerging Areas in this compound Biochemistry

While the role of this compound in hemostasis is well-established, contemporary research has expanded to uncover its involvement in a broader range of physiological processes. These emerging areas of investigation are reshaping our understanding of this vital molecule.

A Novel Role in Cell Survival: Inhibiting Ferroptosis

Recent groundbreaking research has identified a novel function for this compound as a potent antioxidant that can inhibit a form of regulated cell death called ferroptosis. uottawa.cahelmholtz-munich.deencyclopedia.pub Ferroptosis is characterized by iron-dependent lipid peroxidation and has been implicated in various diseases, including neurodegenerative disorders and acute organ injury. uottawa.canih.gov Studies have shown that the fully reduced form of vitamin K, this compound, acts as a strong lipophilic antioxidant, trapping lipid peroxyl radicals within cell membranes and thus preventing ferroptotic cell death. helmholtz-munich.deencyclopedia.pub

A significant discovery in this context is the identification of ferroptosis suppressor protein-1 (FSP1) as a warfarin-insensitive reductase that efficiently converts vitamin K to this compound. uottawa.cahelmholtz-munich.deencyclopedia.pub This FSP1-driven, non-canonical vitamin K cycle highlights a previously unknown protective mechanism against cellular damage. uottawa.cahelmholtz-munich.de This finding has opened new avenues for therapeutic strategies aimed at mitigating diseases associated with ferroptosis. tohoku.ac.jpnih.gov

Beyond Coagulation: Bone Metabolism and Vascular Health

The academic focus on this compound has extended to its role in bone and cardiovascular health. This compound-dependent carboxylation is essential for the function of osteocalcin (B1147995), a protein synthesized by osteoblasts that is involved in bone mineralization. nih.govnews-medical.netmdpi.com Research suggests that adequate vitamin K status is associated with improved bone mineral density and a reduced risk of fractures. news-medical.net

Furthermore, this compound is required for the activation of Matrix Gla Protein (MGP), a potent inhibitor of soft tissue calcification. gerli.comnih.gov Vascular calcification is a significant contributor to cardiovascular disease. nih.govfrontiersin.org Studies are investigating the potential of vitamin K supplementation to reduce the progression of vascular calcification by ensuring the complete carboxylation and activation of MGP. frontiersin.orgmdpi.com A meta-analysis of randomized controlled trials suggested that vitamin K supplementation may slow the progression of coronary artery calcification. frontiersin.org

Topical Applications and Dermatological Research

The biochemical properties of this compound and its derivatives have also garnered interest in dermatological research. Topical application of phytonadione (the oxidized form) has been explored for its potential to reduce under-eye dark circles and bruising. dr-jetskeultee.nlnih.gov More recently, research has focused on ester derivatives of phyllohydroquinone (this compound) for topical use. nih.gov These derivatives are designed to be more stable and less photosensitive than phylloquinone, acting as prodrugs that deliver the active this compound to the skin. nih.gov

Emerging Research Areas in this compound Biochemistry
Research AreaKey Protein/PathwayPotential Significance
Inhibition of FerroptosisFerroptosis Suppressor Protein-1 (FSP1)Therapeutic potential for neurodegenerative diseases and organ injury. uottawa.cahelmholtz-munich.de
Bone MetabolismOsteocalcinPotential to improve bone mineral density and reduce fracture risk. nih.govnews-medical.net
Vascular HealthMatrix Gla Protein (MGP)Potential to inhibit vascular calcification and reduce cardiovascular disease risk. nih.govfrontiersin.org
DermatologyTopical this compound DerivativesImproved treatments for skin conditions like dark circles and bruising. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24,32-33H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFJIHPUGZHTHL-NKFFZRIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409306
Record name Phytonadiol
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Molecular Weight

452.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phylloquinol
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CAS No.

572-96-3
Record name Dihydrovitamin K1
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Record name Phytonadiol
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Record name Phytonadiol
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Record name [R-[R*,R*-(E)]]-2-methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)naphthalene-1,4-diol
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Record name PHYTONADIOL
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Record name Phylloquinol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Metabolic Pathways of Phytonadiol

De Novo Biosynthesis of Phytonadiol in Prokaryotic and Eukaryotic Systems

The de novo synthesis of this compound is fundamentally the pathway for phylloquinone production, which is subsequently reduced to its hydroquinone (B1673460) form. This biosynthetic capability is primarily found in photosynthetic organisms, including cyanobacteria (prokaryotes) and plants and algae (eukaryotes). nih.govnih.gov

The biosynthesis of the phylloquinone molecule is a convergent pathway, drawing precursors from two major metabolic routes. The aromatic naphthoquinone ring is derived from the shikimate pathway, while the long aliphatic side chain is synthesized via the terpenoid pathway. genome.jpkegg.jp

The key precursors are:

Chorismate : An intermediate of the shikimate pathway, which provides the carbon skeleton for the naphthoquinone ring. genome.jpkegg.jp

Phytyl diphosphate (B83284) (Phytyl-PP) : A diterpene pyrophosphate that forms the 20-carbon phytyl tail attached to the ring. kegg.jp

The initial enzymatic steps involve the conversion of chorismate through a series of reactions to form 1,4-dihydroxy-2-naphthoate (DHNA), the immediate precursor to the naphthoquinone head group. This part of the pathway involves several enzymes, many of which are homologous to those found in the menaquinone (vitamin K2) biosynthesis pathway in bacteria, such as MenD and MenE. kegg.jp Subsequently, the phytyl group from phytyl-PP is attached to DHNA, a reaction catalyzed by a prenyltransferase. The final steps involve methylation and reduction to yield this compound (phylloquinol). kegg.jpkegg.jp

Table 1: Key Precursor Compounds in this compound Biosynthesis

Precursor CompoundMetabolic OriginRole in this compound Structure
ChorismateShikimate PathwayForms the aromatic naphthoquinone ring. genome.jpkegg.jp
Phytyl Diphosphate (Phytyl-PP)Terpenoid/Isoprenoid PathwayProvides the 20-carbon aliphatic side chain (phytyl group). kegg.jp

The genes encoding the enzymes for this compound biosynthesis are well-characterized, particularly through homology with the menaquinone synthesis (men) genes in bacteria. kegg.jpmdpi.com In cyanobacteria, these genes are part of the prokaryotic genome and are organized to carry out the synthesis of phylloquinone. nih.gov

In eukaryotic plants and algae, the evolutionary history is more complex. It is believed that the genes for phylloquinone biosynthesis were acquired from the ancestral cyanobacterial endosymbiont that gave rise to chloroplasts. nih.govnih.gov These genes were subsequently transferred to the host cell's nucleus. nih.gov The regulation of this pathway involves the coordinated expression of these nuclear genes and the targeting of the resulting enzyme proteins to the correct cellular compartments, including plastids and peroxisomes. nih.gov

The regulation of gene expression for biosynthetic pathways is a highly controlled process, influenced by developmental cues and environmental signals. frontiersin.org It involves a hierarchy of regulatory elements, including transcription factors that can activate or repress gene clusters, and epigenetic modifications that alter the accessibility of DNA to the transcriptional machinery. mdpi.comnih.gov While specific regulatory networks for this compound are an area of ongoing research, the compartmentalization of the pathway in plants suggests a complex system of metabolic channeling and transport between organelles is required, which itself necessitates sophisticated regulatory oversight. nih.gov

Significant differences exist in the location and organization of the this compound biosynthetic pathway between prokaryotes and eukaryotes.

Prokaryotic Systems (e.g., Cyanobacteria) : In cyanobacteria, phylloquinone synthesis is a crucial part of the photosynthetic electron transport chain. genome.jp The entire pathway is understood to occur within the prokaryotic cell, with enzymes likely located in the cytoplasm or associated with cellular membranes. This represents a self-contained system within a single compartment. nih.gov

Eukaryotic Systems (e.g., Plants) : In plants, the synthesis is notably compartmentalized. While it was long believed the entire pathway was confined to the plastids (chloroplasts), recent studies in Arabidopsis have demonstrated that several key enzymes are exclusively located in peroxisomes. nih.gov This includes the enzymes MenE/AAE14 and MenB/NS, which catalyze intermediate steps in the formation of the naphthoquinone ring. nih.gov This discovery indicates that intermediates must be transported from the plastid to the peroxisome and then back to the plastid for the final steps of synthesis, a stark contrast to the prokaryotic route. nih.gov

Non-Synthesizing Organisms (e.g., Vertebrates) : Vertebrates, including humans, lack the de novo pathway for phylloquinone synthesis and must obtain it from their diet, primarily from green leafy vegetables and plant oils. nih.govnih.gov They possess the metabolic machinery to interconvert and metabolize dietary vitamin K1 but cannot build it from simple precursors. nih.gov

Table 2: Comparative Overview of this compound (Phylloquinone) Biosynthesis

FeatureProkaryotes (Cyanobacteria)Eukaryotes (Plants)
Biosynthetic CapabilityDe novo synthesis present. genome.jpDe novo synthesis present. nih.gov
Genetic OriginNative prokaryotic genes. nih.govNuclear genes, largely of endosymbiotic (cyanobacterial) origin. nih.gov
Subcellular LocalizationLikely cytoplasmic/membrane-associated (single compartment).Compartmentalized between plastids and peroxisomes. nih.gov
Physiological RoleElectron carrier in Photosystem I. genome.jpElectron carrier in Photosystem I; precursor for vitamin K in the food chain. nih.gov

Genetic Underpinnings and Regulatory Mechanisms of this compound Biosynthetic Pathways

Metabolic Transformations and Cycling of this compound

In vertebrates that obtain this compound from their diet, the compound undergoes critical metabolic transformations, most notably the vitamin K cycle. This cycle allows for the continuous regeneration of the active hydroquinone form, enabling it to participate in multiple enzymatic reactions. nih.govnih.gov

The vitamin K cycle is a cellular salvage pathway that recycles vitamin K, ensuring a sufficient supply of the active cofactor for vitamin K-dependent enzymes. nih.gov The cycle involves three main steps:

Reduction : Dietary phylloquinone (the quinone form) is first reduced to this compound (the hydroquinone form, KH₂). This two-electron reduction is the activation step. It can be catalyzed by a warfarin-sensitive enzyme, vitamin K epoxide reductase (VKOR), or by other NAD(P)H-dependent quinone reductases. nih.govnih.govresearchgate.net

Carboxylation/Oxidation : this compound serves as the active cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). nih.gov GGCX catalyzes the post-translational carboxylation of specific glutamate (B1630785) (Glu) residues on substrate proteins to form gamma-carboxyglutamate (B555490) (Gla) residues. In this reaction, this compound is oxidized to vitamin K 2,3-epoxide. nih.govnih.gov

Recycling : The resulting vitamin K 2,3-epoxide is then reduced back to the original quinone form by VKOR. nih.govnih.gov This quinone is then ready to be reduced again to this compound, completing the cycle and allowing for its reuse.

This efficient cycling mechanism means that a small amount of vitamin K can support a large amount of protein carboxylation. nih.gov

The metabolic transformations of this compound are catalyzed by a specific set of enzymes, primarily located in the endoplasmic reticulum. nih.gov

NAD(P)H Quinone Dehydrogenase 1 (NQO1) : This cytoplasmic flavoprotein is a key enzyme that performs a two-electron reduction of quinones to hydroquinones, including the conversion of phylloquinone to this compound, which prevents the formation of reactive semiquinone radicals. nih.govgenecards.org

Gamma-Glutamyl Carboxylase (GGCX) : A membrane protein in the endoplasmic reticulum that executes the essential carboxylation reaction, using this compound as a cofactor and oxidizing it to vitamin K epoxide. nih.govnih.gov

Vitamin K Epoxide Reductase (VKOR) : This crucial enzyme of the vitamin K cycle catalyzes the reduction of vitamin K epoxide to the quinone form. It can also directly reduce the quinone to the active this compound hydroquinone. nih.govnih.gov

Beyond the vitamin K cycle, this compound undergoes catabolism for clearance and excretion, a process in which Cytochrome P450 (CYP) enzymes play a significant role. smolecule.com CYPs are a superfamily of heme-containing monooxygenases that metabolize a vast array of endogenous and exogenous compounds, including lipids and fat-soluble vitamins. mdpi.comdovepress.comnih.gov In the liver, CYP enzymes, such as those from the CYP4F family, hydroxylate the phytyl side chain of vitamin K1. smolecule.com This oxidation is a key step in breaking down the molecule, rendering it more water-soluble and facilitating its excretion from the body. smolecule.comwikipedia.org

Table 3: Key Enzymes in the Metabolic Cycling and Transformation of this compound

EnzymeAbbreviationFunctionLocation
NAD(P)H Quinone Dehydrogenase 1NQO1Reduces phylloquinone (quinone) to this compound (hydroquinone). genecards.orgCytoplasm
Gamma-Glutamyl CarboxylaseGGCXUses this compound to carboxylate proteins; oxidizes this compound to vitamin K epoxide. nih.govEndoplasmic Reticulum
Vitamin K Epoxide ReductaseVKORReduces vitamin K epoxide to quinone; can also reduce quinone to hydroquinone. nih.govEndoplasmic Reticulum
Cytochrome P450 enzymesCYPsCatalyze the oxidative catabolism (breakdown) of this compound for excretion. smolecule.comEndoplasmic Reticulum (Liver)

Pathways of this compound Catabolism and Degradation in Biological Systems

The catabolism of this compound, also known as phylloquinone or vitamin K1, is a complex process primarily occurring in the liver. It involves a series of enzymatic reactions designed to degrade the molecule for excretion. The primary metabolic fate of this compound involves the oxidative degradation of its phytyl side chain. Additionally, a significant pathway involves the conversion of this compound to menaquinone-4 (MK-4), a form of vitamin K2, which has its own distinct biological activities. smolecule.comnih.gov

The initiation of this compound catabolism is linked to the activation of the steroid and xenobiotic receptor (SXR). nih.gov Both this compound and menaquinones can activate this receptor, which triggers the downstream catabolic processes. nih.gov

The principal pathway for the degradation of this compound begins with the oxidation of its side chain. This process is shared with the catabolism of vitamin K2. nih.gov The initial and rate-limiting step is the ω-hydroxylation of the long polyisoprenoid side chain, a reaction catalyzed by the cytochrome P450 4F2 (CYP4F2) enzyme. nih.gov Following this initial hydroxylation, the side chain undergoes a series of successive β-oxidation cycles. This systematically shortens the side chain, leading to the formation of carboxylic acid metabolites with chain lengths of five, seven, or ten carbons. nih.gov These resulting carboxylic acids are then conjugated with glucuronic acid (glucuronidation) to increase their water solubility. nih.gov The glucuronidated metabolites are subsequently excreted from the body, primarily via bile and, to a lesser extent, in the urine. smolecule.comnih.gov

A secondary but physiologically important metabolic pathway for this compound is its conversion to menaquinone-4 (MK-4). Evidence suggests that this conversion occurs in various tissues, indicating a localized synthesis mechanism. nih.gov This pathway involves the enzymatic cleavage of the phytyl side chain from the naphthoquinone ring of this compound, which releases menadione (B1676200) (vitamin K3) as an intermediate. nih.govnih.gov Subsequently, the menadione is prenylated using geranylgeranyl pyrophosphate (GGPP) to form MK-4. nih.gov The enzyme UBIAD1, also referred to as TERE1, has been identified as a key player in this prenylation step, catalyzing the attachment of the geranylgeranyl group to menadione. nih.gov This tissue-specific conversion suggests that MK-4 may have unique functions separate from the primary role of this compound in the liver. nih.gov

Below is a summary of the key enzymes involved in the catabolism and degradation of this compound.

Enzyme/ReceptorFunctionMetabolic Pathway
Steroid and Xenobiotic Receptor (SXR)Initiates the catabolism of this compound upon activation. nih.govPrimary Degradation Pathway
Cytochrome P450 4F2 (CYP4F2)Catalyzes the initial ω-hydroxylation of the phytyl side chain. nih.govPrimary Degradation Pathway
β-oxidation enzymesPerform sequential shortening of the oxidized side chain. nih.govPrimary Degradation Pathway
UBIAD1 (TERE1)Catalyzes the prenylation of menadione with GGPP to form MK-4. nih.govConversion to Menaquinone-4

Biological Roles and Molecular Mechanisms of Phytonadiol

Phytonadiol as a Cofactor in Post-Translational Modification

A crucial function of this compound is its participation in the post-translational modification of proteins, specifically the gamma-carboxylation of glutamic acid residues. haematologica.orghaematologica.orgncats.io This process is vital for the function of several proteins, particularly those involved in blood coagulation. haematologica.org

Mechanism of Gamma-Carboxylation of Glutamic Acid Residues

The conversion of specific glutamic acid (Glu) residues to gamma-carboxyglutamic acid (Gla) is catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX). haematologica.orghaematologica.org This reaction requires the reduced form of vitamin K (vitamin K hydroquinone), molecular oxygen, and carbon dioxide as co-factors. haematologica.orgnih.gov The energy required for this carboxylation is provided by the simultaneous oxidation of vitamin K hydroquinone (B1673460) to vitamin K epoxide. haematologica.org

The process begins with the abstraction of a hydrogen atom from the gamma-carbon of a glutamic acid residue, creating a carbanion intermediate. wikipedia.org This highly reactive intermediate then reacts with carbon dioxide to form a Gla residue. wikipedia.orgmdpi.com The presence of multiple Gla residues within a protein's "Gla domain" creates a calcium-binding module, which is essential for the protein's biological activity. wikipedia.orgmdpi.com This structural change allows the protein to bind to anionic phospholipids (B1166683) on cell surfaces, localizing its activity to specific sites, such as the location of a vascular injury. haematologica.org

Role of Vitamin K Epoxide Reductase (VKOR) and VKORC1 in Cofactor Regeneration

For the continuous cycle of gamma-carboxylation to occur, the vitamin K epoxide formed during the reaction must be recycled back to its reduced, active form, vitamin K hydroquinone. nih.govmdpi.com This critical regeneration is carried out by the enzyme vitamin K epoxide reductase (VKOR). patsnap.comnih.gov The key protein component of this enzymatic system is the vitamin K epoxide reductase complex subunit 1 (VKORC1). ontosight.airesearchgate.net

VKORC1 catalyzes the two-step reduction of vitamin K epoxide. First, it reduces vitamin K epoxide to vitamin K quinone, and then it further reduces the quinone to vitamin K hydroquinone. mdpi.com This process ensures a steady supply of the active vitamin K cofactor for the gamma-glutamyl carboxylase. mdpi.com The enzyme requires reduced thioredoxin as an electron donor to facilitate the reduction of vitamin K epoxide. ontosight.ai The entire process, involving the carboxylation by GGCX and the regeneration by VKORC1, is known as the vitamin K cycle. mdpi.commdpi.com

Key Enzymes and Their Functions in the Vitamin K Cycle
Enzyme/ComplexFunctionSubstratesProductsEssential Cofactors
Gamma-Glutamyl Carboxylase (GGCX)Catalyzes the post-translational carboxylation of glutamic acid residues to form gamma-carboxyglutamic acid. haematologica.orghaematologica.orgGlutamic acid residues in proteins, Vitamin K hydroquinone, O₂, CO₂ haematologica.orgnih.govGamma-carboxyglutamic acid residues, Vitamin K epoxide haematologica.orgVitamin K hydroquinone haematologica.org
Vitamin K Epoxide Reductase (VKORC1)Reduces vitamin K epoxide back to the active vitamin K hydroquinone form, allowing for its reuse in the carboxylation cycle. nih.govontosight.aiVitamin K epoxide, Vitamin K quinone mdpi.comVitamin K quinone, Vitamin K hydroquinone mdpi.comReduced thioredoxin ontosight.ai

Diversity of Gamma-Carboxylated Proteins in Non-Human Organisms and In Vitro Systems

While initially discovered in relation to blood coagulation in mammals, gamma-carboxylation is a widespread post-translational modification found in a diverse range of organisms. nih.gov This suggests that this modification predates the divergence of major animal phyla. nih.gov

Gamma-carboxylated proteins have been identified in various non-human organisms, including:

Marine snails (Conus): These mollusks produce a vast array of gamma-carboxylated peptides, known as conotoxins, which are potent neurotoxins that modulate the activity of ion channels. nih.govpnas.org

Fruit flies (Drosophila melanogaster): The presence of a gamma-carboxylase enzyme has been confirmed in Drosophila, although the specific substrates and the physiological role of gamma-carboxylation in this organism are still under investigation. nih.govpnas.org

Sea squirts (Ciona intestinalis): Characterization of gamma-carboxylation has also occurred in this marine invertebrate. nih.gov

In addition to these organisms, several other vitamin K-dependent proteins with diverse functions have been identified, such as:

Matrix Gla protein (MGP): This protein is a potent inhibitor of vascular calcification. nih.gov

Gla-rich protein (GRP): Also implicated in preventing ectopic calcification. nih.gov

Bone Gla protein (BGP) or Osteocalcin (B1147995): Found in the bone matrix, it plays a role in bone mineralization and acts as a hormone in glucose homeostasis. haematologica.orgnih.gov

In vitro systems, utilizing cell lines such as human embryonic kidney (HEK293) cells, have become crucial platforms for producing gamma-carboxylated proteins for research and therapeutic purposes. nih.gov These systems allow for the controlled expression and study of proteins like coagulation factors VII and IX. nih.gov

This compound in Electron Transport Systems

Beyond its role as a cofactor, this compound and its related compounds, the menaquinones (vitamin K2), are integral components of electron transport chains in various biological systems. nih.govresearchgate.net

Function of this compound in Photosynthetic Electron Transport Chains

In photosynthetic organisms, including plants and cyanobacteria, this compound (phylloquinone) is a crucial electron carrier within Photosystem I (PSI). nih.govresearchgate.netuni-muenchen.de PSI is a large protein-cofactor complex that catalyzes the light-driven transfer of electrons from a donor on one side of the thylakoid membrane to an acceptor on the other. uni-muenchen.de

Within PSI, two molecules of phylloquinone act as intermediate electron acceptors. frontiersin.org They receive electrons from the primary chlorophyll (B73375) electron acceptors and transfer them to a series of iron-sulfur clusters, which then pass the electrons to ferredoxin. frontiersin.org This electron flow is essential for the generation of the reducing power (in the form of NADPH) required for carbon fixation. Phylloquinone also plays a role in the formation of disulfide bonds necessary for the proper assembly of Photosystem II (PSII). nih.gov

Role of this compound in Bacterial Respiration

In many bacteria, particularly Gram-positive bacteria, menaquinones (vitamin K2) are the primary quinones in the electron transport chain, essential for both aerobic and anaerobic respiration. nih.govfrontiersin.orgrsc.org These molecules are embedded in the bacterial cytoplasmic membrane and function to shuttle electrons between various dehydrogenase and reductase enzyme complexes. nih.govrsc.org

This compound Involvement in Mitochondrial Electron Transfer in Research Models

The mitochondrial electron transport chain (ETC) is a series of protein complexes embedded in the inner mitochondrial membrane that orchestrates the transfer of electrons from donors to acceptors, a process coupled with the pumping of protons across the membrane to generate an electrochemical gradient. elifesciences.org This gradient, in turn, drives the synthesis of ATP, the cell's primary energy currency. elifesciences.org While the precise, direct involvement of this compound in the mitochondrial ETC is a subject of ongoing investigation, its structural relationship to other quinones involved in electron transport suggests a potential role.

Mitochondrial complex I, also known as NADH:ubiquinone oxidoreductase, initiates the electron transport chain by oxidizing NADH and transferring electrons to ubiquinone (Coenzyme Q). researchgate.netnih.gov This process is a critical step in cellular respiration. nih.gov Similarly, Complex II (succinate dehydrogenase) transfers electrons from succinate (B1194679) to the ubiquinone pool. The reduced ubiquinone (ubiquinol) then shuttles the electrons to Complex III. elifesciences.org Given that this compound is a quinone derivative, it shares structural similarities with coenzyme Q, a key mobile electron carrier in the ETC. elifesciences.orgnih.gov This structural analogy has led to hypotheses about its potential to influence electron flow within the mitochondria.

Antioxidant and Redox Regulatory Functions of this compound

This compound, also known as vitamin K1, and its metabolites exhibit significant antioxidant and redox regulatory functions. smolecule.commdpi.com These properties are crucial in mitigating cellular damage caused by reactive oxygen species (ROS) and maintaining cellular redox homeostasis. nih.govmdpi.com

Mechanisms of Reactive Oxygen Species Scavenging by this compound Metabolites

Reactive oxygen species (ROS), such as superoxide (B77818) anions (O₂•-), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are natural byproducts of aerobic metabolism. mdpi.commdpi.com While they play roles in cellular signaling, their overproduction can lead to oxidative stress, damaging lipids, proteins, and DNA. nih.govmdpi.com The antioxidant activity of this compound and its metabolites is attributed to their ability to neutralize these reactive species.

The chemical structure of phenolic compounds, including metabolites of this compound, allows them to act as hydrogen- or electron-donating agents, which is key to their free-radical scavenging capabilities. ulisboa.pt Studies have shown that supplementation with phytonutrients can enhance ROS scavenging activity and protect against DNA damage. nih.gov The metabolites of this compound, which can include various phenolic compounds, likely contribute to this protective effect. mdpi.comphcogj.com For instance, certain phenolic metabolites have demonstrated the ability to scavenge H₂O₂. mdpi.com

The process of sulfation, a common metabolic transformation, can, however, inhibit the antioxidant properties of phenolic acids by blocking their hydroxyl groups. mdpi.com This highlights the complexity of predicting the antioxidant capacity of metabolites, as their activity can be significantly altered by metabolic processes. In some cases, vitamin K has been shown to induce the production of intracellular ROS under UVA irradiation, a process that can be quenched by ROS scavengers, indicating a complex role in redox biology that can be context-dependent. nih.gov

This compound Modulation of Cellular Redox Homeostasis in Research Models

Cellular redox homeostasis is the dynamic balance between the production and elimination of ROS, which is essential for normal cellular function. nih.govmdpi.com An imbalance in this equilibrium leads to oxidative stress, a condition implicated in various pathological states. imrpress.com this compound and its metabolites can modulate cellular redox homeostasis through various mechanisms.

In research models, phytonutrients have been shown to improve ROS scavenging activity without altering the endogenous antioxidant system, suggesting a direct antioxidant effect. nih.gov This helps maintain the delicate balance between oxidants and antioxidants. scientificarchives.com The antioxidant defense system in cells includes both enzymatic and non-enzymatic components that work together to neutralize excess ROS. frontiersin.orgnih.gov this compound and its metabolites can contribute to the non-enzymatic defense.

Furthermore, the modulation of redox homeostasis is a critical strategy in various therapeutic contexts, as tumor cells, for example, often exhibit altered redox states. frontiersin.org The ability of this compound to influence cellular redox balance suggests its potential to impact cellular processes that are sensitive to oxidative stress. mdpi.comnih.gov

Table 1: Research Findings on this compound's Antioxidant and Redox Regulatory Functions

FindingResearch Model/ContextKey OutcomeCitation
Supplementation with phytonutrientsHealthy adults with low fruit and vegetable consumptionImproved ROS scavenging activity and prevention of DNA damage. nih.gov
This compound (Vitamin K1) and Menaquinone-4 (Vitamin K2) under UVA irradiationHaCaT cells (human keratinocytes)Induced intracellular ROS production, which was quenched by ROS scavengers. nih.gov
Metabolites of chlorogenic acid (phenolic compounds)In vitro chemical assaysSulfation of phenolic acids significantly decreased their antioxidant properties. mdpi.com
Phytophagous mite infestationPlantsMite infestation leads to an imbalance in redox homeostasis, causing oxidative stress. mdpi.com

Signal Transduction Pathways Modulated by this compound in Research Models

Signal transduction pathways are complex communication networks within cells that convert external stimuli into specific cellular responses. youtube.com These pathways often involve a series of molecular events, including protein phosphorylation cascades and the activation of transcription factors. frontiersin.org

This compound Influence on Kinase Cascades and Downstream Signaling

Kinase cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, are central to signal transduction. frontiersin.org These cascades involve a series of protein kinases that phosphorylate and activate one another, amplifying the initial signal. nih.gov In plants, MAPK cascades are crucial for innate immunity and responses to various stimuli. frontiersin.org

While direct evidence of this compound's influence on specific kinase cascades is still emerging, its role as a signaling molecule is suggested by its structural similarities to other bioactive lipids. Research has identified this compound sodium diphosphate (B83284) as a potential inhibitor of Granzyme B, an enzyme involved in inflammatory processes, suggesting an interaction with signaling pathways related to inflammation. researchgate.netfrontiersin.org Furthermore, the activation of kinase cascades is a key component of the cellular response to various stimuli, and molecules that modulate these pathways can have significant effects on cell function. plos.orgnih.govfrontiersin.org

Regulation of Gene Expression by this compound via Transcription Factors (e.g., PXR)

Transcription factors are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA. khanacademy.orgwikipedia.org This regulation of gene expression is a fundamental mechanism by which cells respond to their environment and control their functions. youtube.comfrontiersin.org

A key mechanism through which this compound and its metabolites can influence cellular processes is by activating nuclear receptors that function as transcription factors. The Pregnane X Receptor (PXR), also known as the steroid and xenobiotic sensing nuclear receptor, is a prime example. nih.govwikipedia.org PXR is a ligand-activated transcription factor that plays a crucial role in the metabolism and detoxification of foreign substances (xenobiotics) and endogenous molecules. mdpi.comfrontiersin.org

Upon activation by a ligand, such as certain metabolites of vitamin K, PXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific response elements on DNA. nih.govwikipedia.org This binding initiates the transcription of target genes, including those encoding drug-metabolizing enzymes and transporters. mdpi.comfrontiersin.org For instance, activation of PXR can lead to the upregulation of genes involved in cholesterol catabolism and efflux. mdpi.com

Studies in mouse models have shown that PXR activation can significantly regulate the expression of a large number of genes, including those involved in xenobiotic metabolism and lipid homeostasis. nih.gov This highlights the broad impact that PXR activation can have on cellular function. The interaction between vitamin K and PXR demonstrates a direct link between a dietary compound and the regulation of gene expression, providing a mechanism for this compound to modulate a wide range of physiological processes. mdpi.com

Table 2: this compound and Gene Regulation via PXR

ActivatorTranscription FactorKey Downstream EffectsCitation
Menaquinone-4 (a form of Vitamin K)Pregnane X Receptor (PXR)Upregulation of genes involved in cholesterol catabolism and efflux. mdpi.com
Pregnenolone 16α-carbonitrile (PCN, a PXR ligand)Pregnane X Receptor (PXR)Significant regulation of 1215 genes in the liver, including those for xenobiotic-metabolizing enzymes and a downregulation of PPARα target genes. nih.gov
Various xenobiotics and endobioticsPregnane X Receptor (PXR)Regulation of drug metabolizing enzymes and transporters, as well as genes involved in the metabolism of glucose, lipids, steroids, and bile acids. nih.gov

Analytical and Spectroscopic Methodologies for Phytonadiol Research

Extraction and Purification Techniques for Phytonadiol from Complex Biological Matricespreprints.org

The initial and most critical step in the analysis of this compound from biological sources such as plasma, serum, or tissue is the sample preparation. mdpi.com The goal is to isolate the analyte from interfering substances like proteins and other lipids, which can suppress analytical signals and damage instrument components. nih.gov Common sample pretreatment techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govamazonaws.com These methods aim to produce a clean, concentrated extract suitable for subsequent chromatographic analysis. nih.gov

Solvent-based extraction is a fundamental technique for isolating this compound. The choice of solvent is critical and should match the polarity of the target compound to ensure efficient extraction. ukm.my For lipophilic compounds like this compound, solvent systems such as chloroform/methanol (B129727) or hexane-isopropanol are frequently employed. nih.govresearchgate.net The Folch method, for instance, utilizes a chloroform/methanol mixture to extract total intramuscular lipids. nih.gov However, these traditional methods can be time-consuming and require large volumes of potentially toxic organic solvents. nih.govresearchgate.net

For certain analytical techniques, particularly Gas Chromatography (GC), derivatization is an essential step. scirp.org This process chemically modifies the analyte to increase its volatility and thermal stability. For this compound and other sterols, silylation is a common derivatization strategy. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often mixed with trimethylchlorosilane (TMCS), are used to replace active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, creating a more volatile derivative suitable for GC analysis. ukm.mynih.gov

Modern approaches seek to combine extraction and derivatization into a single step to improve efficiency. ukm.mychromatographytoday.com Techniques such as microwave-assisted extraction and derivatization (MAED) have been developed to reduce solvent consumption and preparation time. chromatographytoday.com

Table 1: Examples of Solvent Systems and Derivatization Agents for this compound and Related Compounds

Technique Purpose Reagents/Solvents Target Compound Group Citation
Liquid-Liquid Extraction Isolation of lipids Chloroform/Methanol (2:1) Lipids nih.gov
Liquid-Liquid Extraction Isolation of lipids Hexane/Isopropanol Lipids researchgate.net
Derivatization for GC Creation of volatile derivatives N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + Trimethylchlorosilane (TMCS) Sterols, Vitamins ukm.mynih.gov

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that offers a more selective and efficient cleanup compared to LLE. amazonaws.comthermofisher.com It operates on the principles of chromatography, where compounds in a liquid phase are separated based on their affinity for a solid stationary phase. thermofisher.com The process generally involves four steps:

Conditioning: The sorbent is treated with a solvent to activate it for sample retention.

Sample Loading: The sample matrix is passed through the sorbent, where the analyte is retained.

Washing: Interfering compounds are washed away with a solvent that does not elute the analyte.

Elution: A different solvent is used to disrupt the analyte-sorbent interaction and collect the purified analyte.

For the purification of this compound from biological fluids like plasma, reversed-phase SPE (RP-SPE) is common. nih.gov Polymeric or silica-based C18 cartridges are effective at retaining the non-polar this compound from the aqueous matrix, after which it can be eluted with an organic solvent. preprints.orgnih.gov This method is valued for being fast, reliable, and amenable to automation. amazonaws.com

Chromatographic enrichment is a broader term that includes SPE and other column-based techniques designed to increase the concentration of a target analyte relative to other components. nih.gov For instance, immobilized metal ion affinity chromatography (Fe-IMAC) has been shown to be highly effective for the selective enrichment of phosphopeptides, demonstrating the power of affinity-based column enrichment to isolate specific classes of molecules from complex mixtures. nih.gov

Table 2: General Protocol for Solid-Phase Extraction of this compound from Human Plasma

Step Procedure Purpose Citation
1. Sample Pretreatment Plasma is deproteinized (e.g., with an organic solvent) and an internal standard is added. To release this compound from binding proteins and enable accurate quantification. nih.gov
2. Conditioning A polymeric RP-SPE cartridge is activated with methanol and then equilibrated with water. To prepare the sorbent for optimal retention of the analyte. preprints.org
3. Sample Loading The pretreated plasma sample is loaded onto the cartridge. To adsorb this compound onto the solid phase. preprints.orgnih.gov
4. Washing The cartridge is washed with a weak solvent (e.g., water/methanol mixture) to remove polar interferences. To remove interfering substances without eluting the analyte. preprints.org

Optimization of Solvent-Based Extraction and Derivatization Strategies

Chromatographic Techniques for this compound Separation and Quantificationpreprints.orgamazonaws.comresearchgate.netamericanpharmaceuticalreview.com

Chromatography is the definitive technique for the separation and quantification of this compound. Given its structural properties, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the most prominent methods employed in its analysis.

HPLC is the most common analytical technique for this compound. researchgate.net A key challenge in this compound analysis is the separation of its geometric isomers, primarily the cis- and trans- forms, as their biological activities can differ. Normal-Phase HPLC (NP-HPLC) is particularly effective for this purpose. researchgate.netlcms.cz NP-HPLC utilizes a polar stationary phase, such as a silica (B1680970) column, and a non-polar mobile phase. lcms.cz This configuration achieves excellent resolution between the cis- and trans-isomers of Phytonadione. researchgate.net

Reversed-Phase HPLC (RP-HPLC), which uses a non-polar stationary phase (like C18) and a polar mobile phase, is also used for analyzing Phytonadione, especially for separating it from other related substances and impurities. researchgate.netresearchgate.net However, for the specific task of resolving the cis and trans isomers, NP-HPLC is generally considered superior. researchgate.net

A study by Xue et al. (2016) developed an NP-HPLC method using a Zorbax RX-SIL column that successfully separated cis-K1, trans-K1, and several other impurities and degradation products. researchgate.net The resolution between the cis-K1 and trans-K1 peaks was sufficient for accurate quantification. researchgate.net

Table 3: Example HPLC Conditions for Phytonadione Isomer Separation

Parameter Method 1 (NP-HPLC) Method 2 (RP-HPLC)
Column Zorbax RX-SIL Avantor ACE Excel 3 CN-ES
Mobile Phase Gradient of n-hexane and n-amyl alcohol Isocratic Methanol/Water (95:5)
Flow Rate Gradient flow 1.5 mL/min
Detection UV UV, 270 nm
Separated Compounds cis-K1, trans-K1, trans-EK1, K3, CK3, K1OOH (Z)-Phytonadione, (E)-Phytonadione

| Citation | researchgate.net | mac-mod.com |

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. scirp.org Since this compound is a large, thermally labile molecule, direct analysis is challenging. Therefore, GC analysis requires a derivatization step to convert this compound into a more volatile and thermally stable form. scirp.orgnih.gov The most common approach is silylation to form TMS-derivatives. nih.govjfda-online.com

The derivatized sample is then injected into the GC, where it is vaporized and separated on a long capillary column, typically a fused-silica column with a low-polarity phase like 5% diphenyl-polysiloxane. aocs.org Detection is commonly achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural confirmation. scirp.orgaocs.org GC-MS is particularly advantageous as it provides a mass spectrum of the eluting compound, which serves as a chemical fingerprint for positive identification. aocs.org

Table 4: General Gas Chromatography (GC) Parameters for Vitamin Analysis

Parameter Typical Conditions Purpose Citation
Derivatization Silylation with BSTFA To increase volatility and thermal stability of the analyte. nih.gov
Column Fused-silica capillary column (e.g., DB-5) To separate volatile derivatives based on their boiling points and polarity. nih.govaocs.org
Sample Introduction Headspace or direct liquid injection To introduce the vaporized sample into the GC system. scirp.org

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | To detect and quantify the separated compounds. MS also provides structural information. | scirp.orgaocs.org |

Supercritical Fluid Chromatography (SFC) is a separation technique that combines features of both liquid and gas chromatography. researchgate.netwikipedia.org It uses a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase. wikipedia.orgnih.gov This mobile phase has low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to HPLC. researchgate.net

SFC is particularly well-suited for the analysis of thermally labile and lipophilic compounds like fat-soluble vitamins. nih.gov The use of CO2 as the primary mobile phase significantly reduces the consumption of organic solvents, making SFC a "green" and environmentally friendly technique. americanpharmaceuticalreview.comresearchgate.net It has proven to be an excellent method for separating isomers and chiral compounds, making it a valuable tool for this compound analysis. americanpharmaceuticalreview.comwikipedia.org The mild operating temperatures used in SFC are also beneficial for preventing the degradation of sensitive compounds like this compound. nih.gov Due to its speed and efficiency, SFC is increasingly used in the pharmaceutical industry for both analytical-scale analysis and preparative-scale purification from natural product extracts. americanpharmaceuticalreview.commdpi.com

Table 5: Key Features of Supercritical Fluid Chromatography (SFC) for this compound Analysis

Feature Description Advantage for this compound Analysis Citation
Mobile Phase Supercritical CO2, often with a small amount of organic co-solvent (e.g., methanol). Low organic solvent consumption ("green" chemistry), low viscosity allows for high flow rates and fast analysis. researchgate.netwikipedia.orgnih.gov
Stationary Phase Packed columns similar to HPLC, including chiral and achiral phases. High versatility and selectivity, excellent for isomer separations. wikipedia.org
Operating Conditions Mild temperatures, high pressure. Prevents thermal degradation of sensitive analytes like this compound. wikipedia.orgnih.gov

| Applications | Analytical and preparative scale separation. | Efficient for both quantifying this compound in samples and purifying it from complex mixtures. | americanpharmaceuticalreview.commdpi.com |

Gas Chromatography (GC) Approaches for this compound and Volatile Derivatives

Mass Spectrometry (MS) for this compound Identification and Structural Elucidation

Mass spectrometry is a cornerstone analytical technique for the identification and structural analysis of this compound. It provides critical information regarding the molecular weight and the structure of the molecule through fragmentation analysis. Due to its sensitivity and specificity, MS is widely employed in various research applications involving this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols for Trace Analysis

For the detection of this compound at very low concentrations, particularly in complex biological matrices like plasma or serum, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govwaters.com This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.

Research has led to the development of sensitive and rapid ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) methods for the quantification of vitamin K1 isomers, the oxidized form of this compound. nih.gov These protocols often involve a straightforward sample preparation step, such as protein precipitation followed by liquid-liquid extraction, to isolate the analyte from the sample matrix, achieving high recovery (≥88.2%) and minimizing matrix effects. nih.gov

The analysis is typically performed using a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is then monitored. This highly specific detection method significantly reduces background noise and enhances sensitivity. For instance, in the analysis of the related compound phylloquinone, the parent-to-product ion transition of m/z 451.3 → 187.1 is commonly used for quantification. nih.gov The use of stable isotope-labeled internal standards, such as a deuterated form (D7), is crucial for accurate quantification by correcting for matrix effects and variations in extraction efficiency. nih.govwaters.com

Atmospheric pressure chemical ionization (APCI) is a frequently used ionization source for these analyses, and methods have been validated with calibration ranges as low as 0.1 to 150.0 ng/mL in human plasma. nih.gov Another approach utilizes electrospray ionization (ESI) for the analysis of phylloquinone in serum. waters.com These methods are characterized by their high throughput, with run times as short as three minutes per sample. waters.com

ParameterDescriptionExample / FindingSource
InstrumentationCombines liquid chromatography for separation with tandem mass spectrometry for detection.UFLC-APCI-MS/MS; UPLC-ESI-MS/MS nih.govwaters.com
Sample PreparationExtraction of the analyte from a complex matrix.Protein precipitation and liquid-liquid extraction; Solid phase extraction (SPE) nih.govwaters.com
Chromatography ColumnThe stationary phase used for separating the analyte from other components.COSMOSIL packed column; ACQUITY UPLC HSS PFP Column nih.govwaters.com
Ionization SourceMethod for generating ions from the analyte molecules.Atmospheric Pressure Chemical Ionization (APCI); Electrospray Ionization (ESI) nih.govwaters.com
Detection ModeHighly selective and sensitive mass spectrometry technique.Multiple Reaction Monitoring (MRM) nih.gov
MRM Transition (for Phylloquinone)The specific mass-to-charge ratio (m/z) of the precursor ion and the monitored product ion.Analyte: 451.3 → 187.1 m/z; Internal Standard (D7): 458.1 → 194.3 m/z nih.gov
Linearity RangeThe concentration range over which the method provides accurate and precise results.0.1–150.0 ng/mL; 0.077–26 ng/mL nih.govwaters.com

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis of this compound. Given this compound's relatively low volatility, analysis by GC-MS often requires a derivatization step to convert it into a more volatile and thermally stable compound.

In experimental setups, GC-MS analysis of this compound provides a characteristic mass spectrum that can be used for its identification. nih.gov The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint. Public databases contain experimental GC-MS data for this compound, listing the most abundant fragment ions. nih.gov This information is invaluable for confirming the presence of the compound in a sample by comparing the acquired spectrum with the reference data. nih.gov

MS TypeInstrument TypeTop 5 Peaks (m/z)Source
GC-MSGC-MS369.0, 354.0, 71.0, 370.0, 355.0 nih.gov
GC-MSGC-MS117.0, 71.0, 383.0, 81.0, 594.0 nih.gov

High-Resolution Mass Spectrometry for Metabolomic Profiling of this compound Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for metabolomics studies involving this compound. HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements, typically with sub-ppm (parts-per-million) mass accuracy. This precision allows for the confident determination of the elemental composition of this compound (C₃₁H₄₈O₂) and its various metabolites. lipidmaps.org

The ability to obtain an exact mass (e.g., 452.365431 for this compound) is critical in distinguishing between compounds that may have the same nominal mass but different elemental formulas. lipidmaps.org In the context of metabolomic profiling, researchers can analyze biological samples to detect and identify novel or unexpected metabolites of this compound. By comparing the accurate masses of detected features to theoretical masses from metabolic databases, potential metabolite candidates can be shortlisted. Subsequent MS/MS fragmentation analysis on the HRMS instrument can then be used to confirm the structures of these metabolites, thereby helping to elucidate the metabolic pathways of this compound.

Spectroscopic and Spectrometric Characterization of this compound

Spectroscopic and spectrometric techniques are fundamental to the structural characterization and quantification of this compound. utoronto.ca These methods rely on the interaction of electromagnetic radiation with the molecule to provide information about its chemical structure, concentration, and purity. utoronto.caoxinst.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for the unambiguous structural elucidation of organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) provides information about the different types of protons in the molecule and their chemical environment, while ¹³C NMR (Carbon-13 NMR) reveals the number and types of carbon atoms. hmdb.ca Predicted ¹H and ¹³C NMR spectra for this compound (also known as Phylloquinol) are available in chemical databases and serve as a reference for researchers. hmdb.ca By analyzing the chemical shifts, coupling constants, and integration values in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, the complete structure of this compound, including the stereochemistry of the phytyl side chain, can be confirmed. lipidmaps.orghmdb.ca More advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further establish the connectivity between protons and carbons, solidifying the structural assignment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and widely used technique for the quantitative analysis and purity assessment of this compound. technologynetworks.comwikipedia.org The method is based on the principle that molecules with chromophores—parts of the molecule that absorb light—absorb UV or visible light at specific wavelengths. libretexts.org The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert Law. libretexts.org

For quantitative purposes, this compound can be measured using High-Performance Liquid Chromatography (HPLC) with a UV detector. sielc.comptfarm.pl The detection wavelength is set at or near the absorption maximum (λmax) of the compound to ensure maximum sensitivity. technologynetworks.com Different studies have utilized various wavelengths for the detection of the related compound Vitamin K1, including 248 nm, 254 nm, and 270 nm. sielc.comptfarm.plresearchgate.net By comparing the absorbance of an unknown sample to a calibration curve generated from standards of known concentrations, the amount of this compound in the sample can be accurately determined. wikipedia.org

UV-Vis spectroscopy is also valuable for assessing the purity of a sample. The presence of impurities with different chromophores can lead to changes in the shape of the absorption spectrum or the appearance of additional absorption peaks. researchgate.net Furthermore, UV-Vis spectroscopy can be used to study the interaction of this compound with other molecules, such as proteins. Changes in the UV absorption spectrum, such as an increase in intensity or a shift in the maximum absorption wavelength upon binding, can indicate complex formation. researchgate.net

ApplicationTechniqueKey ParameterExample FindingSource
QuantificationHPLC-UVDetection Wavelength248 nm, 254 nm, 270 nm used for related compounds sielc.comptfarm.plresearchgate.net
Purity AssessmentUV-Vis SpectrophotometrySpectral ShapePresence of impurities can alter the absorption spectrum. researchgate.net
Interaction StudiesUV-Vis SpectrophotometryAbsorbance Shift/Intensity ChangeBinding to Human Serum Albumin (HSA) causes an increase in UV absorbance and a slight spectral shift. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. udel.edumdpi.com In the context of this compound, which is a reduced form of phylloquinone (Vitamin K1), FTIR analysis provides valuable structural information. scispace.com The infrared spectrum, typically plotted as percent transmittance versus wavenumber (cm⁻¹), reveals characteristic absorption bands corresponding to the vibrational frequencies of specific chemical bonds within the molecule. vscht.czpressbooks.pub

Key expected vibrational bands for this compound would include:

O-H Stretching: A prominent, broad absorption band is expected in the region of 3600–3200 cm⁻¹. libretexts.org This band, characteristic of hydroxyl (-OH) groups, arises from the two OH groups on the aromatic ring of the this compound molecule. The broadness of this peak is typically due to intermolecular hydrogen bonding. libretexts.org

C-H Stretching: Absorptions corresponding to the stretching of C-H bonds in the aliphatic side chain (the phytyl group) and the aromatic ring would appear. Aromatic C-H stretches are typically found between 3100–3000 cm⁻¹, while aliphatic C-H stretches (from sp³ hybridized carbons) occur in the 3000–2850 cm⁻¹ range. pressbooks.pub

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring would produce medium to weak bands in the 1600–1450 cm⁻¹ region. vscht.cz

C-O Stretching: A strong absorption band corresponding to the C-O stretching of the hydroxyl groups attached to the aromatic ring would be expected in the 1260-1000 cm⁻¹ range. udel.edu

Absence of Carbonyl (C=O) Stretch: Crucially, the strong absorption band characteristic of the C=O stretching vibration of the quinone group in phylloquinone, typically found around 1725–1665 cm⁻¹, would be absent in the spectrum of this compound. libretexts.org Its disappearance would be a key indicator of the successful reduction of the quinone to a hydroquinone (B1673460).

FTIR studies on related quinones and their interactions have demonstrated the utility of this technique in elucidating structural information and understanding molecular interactions, such as those with proteins.

Table 1: Characteristic FTIR Absorption Bands for this compound Functional Groups

Functional Group Bond Vibration Expected Position (cm⁻¹) Intensity
Hydroxyl O-H stretch 3600 - 3200 Strong, Broad
Aromatic C-H stretch 3100 - 3000 Medium to Weak
Aliphatic C-H stretch 3000 - 2850 Medium to Strong
Aromatic C=C stretch 1600 - 1450 Medium to Weak
Alcohol C-O stretch 1260 - 1000 Strong

Data compiled from multiple sources. udel.eduvscht.czpressbooks.pubwpmucdn.comlibretexts.org

Immunochemical and Biochemical Assays for this compound Detection and Activity in Research

Development of Enzyme-Linked Immunosorbent Assays (ELISA) for this compound and Its Binding Proteins

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific plate-based technique used for the detection and quantification of molecules such as proteins, antibodies, and antigens in biological samples. coriolis-pharma.comnih.govimmunology.org This method relies on the specific binding between an antibody and its target antigen. sigmaaldrich.comthermofisher.com For research involving this compound (Vitamin K1), ELISAs are valuable tools for its quantification in various biological fluids and for studying its interactions with binding proteins. abbkine.commybiosource.com

Several commercial ELISA kits are available for the detection of Vitamin K1. abbkine.commybiosource.commybiosource.combiocompare.comreddotbiotech.com These kits typically employ a competitive inhibition or a sandwich ELISA format. abbkine.comreddotbiotech.com

Sandwich ELISA: In this format, a microplate is pre-coated with a capture antibody specific for Vitamin K1. abbkine.commybiosource.com The sample containing Vitamin K1 is added, and the analyte is bound by the immobilized antibody. After washing, a second, biotin-conjugated detection antibody specific for Vitamin K1 is added, forming a "sandwich" with the analyte. Subsequently, an enzyme-conjugated streptavidin (like horseradish peroxidase - HRP) is added, which binds to the biotin (B1667282). Finally, a substrate is added, and the resulting colorimetric change is proportional to the amount of Vitamin K1 in the sample. abbkine.commybiosource.com

Competitive Inhibition ELISA: This method involves a competition between the Vitamin K1 in the sample and a labeled Vitamin K1 (e.g., biotin-labeled) for binding to a limited amount of capture antibody coated on the plate. reddotbiotech.com The amount of signal generated by the enzyme is inversely proportional to the concentration of Vitamin K1 in the sample. reddotbiotech.com

ELISAs are also instrumental in studying vitamin K-dependent proteins, which are crucial in processes like blood coagulation. researchgate.net These assays can be used to characterize purified proteins such as Factor II, VII, IX, and X, and Protein C. researchgate.netcornell.edu By quantifying the levels of these proteins or their carboxylated forms, researchers can indirectly assess the biological activity and availability of vitamin K. cornell.edujci.org

Table 2: Comparison of Commercial Vitamin K1 ELISA Kits

Kit/Supplier Assay Principle Detection Range Sensitivity Sample Type
Abbkine Two-site sandwich ELISA Not specified High Human samples
MyBioSource Two-site sandwich ELISA Not specified High Biological samples
Reddot Biotech Competitive Inhibition ELISA 62.5-4000 pg/mL 22.47 pg/mL Serum, plasma, other biological fluids

Information is based on data provided by the respective suppliers. abbkine.commybiosource.comreddotbiotech.com

Cell-Based Reporter Assays for this compound Biological Activity

Cell-based reporter assays are powerful tools for studying the biological activity of compounds by measuring the expression of a reporter gene linked to a specific cellular response pathway. thermofisher.comclinisciences.com In the context of this compound, these assays are used to quantitatively measure the activity of the vitamin K cycle and the function of vitamin K-dependent enzymes. ashpublications.orgnih.gov

A common approach involves creating a stable cell line (e.g., HEK293 cells) that expresses a reporter protein. nih.gov For instance, a reporter can be constructed by fusing the gamma-carboxyglutamic acid (Gla) domain of a vitamin K-dependent protein, like Factor IX, to another protein. ashpublications.orgnih.gov The carboxylation of this reporter protein, which is a direct measure of vitamin K activity, can then be detected and quantified.

One such assay utilizes flow cytometry to detect the correctly carboxylated and calcium-bound form of a human factor IX Gla domain presented on the cell surface. ashpublications.org The level of the carboxylated reporter protein increases in a dose-dependent manner with the addition of Vitamin K1, providing a quantitative measure of its biological activity. ashpublications.org These systems are also invaluable for studying the effects of antagonists, like warfarin (B611796), on the vitamin K cycle. ashpublications.orgnih.gov

Another type of reporter assay, the GeneBLAzer™ technology, uses a β-lactamase reporter gene. thermofisher.com This system can be adapted to study nuclear receptors or other signaling pathways that might be influenced by vitamin K or its derivatives. Upon activation of the pathway, the reporter gene is transcribed, and the resulting enzyme activity can be measured using a FRET-based substrate, providing a sensitive and ratiometric output. thermofisher.com These assays are highly valued for their ability to provide functional data on compound potency and selectivity in a cellular context. thermofisher.comnih.gov

Radiometric and Fluorescent Probes for this compound Metabolism Studies

Tracing the metabolic fate of this compound is crucial for understanding its biological roles. Radiometric and fluorescent probes are key technologies for these metabolism studies, allowing researchers to track the uptake, distribution, and transformation of the molecule within biological systems. nih.gov

Radiometric probes involve labeling this compound or its precursors with a radioisotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). The synthesis and metabolism of vitamin D, another fat-soluble vitamin, has been extensively studied using such methods, providing a template for similar investigations into vitamin K. researchgate.netresearchgate.net Studies on the biosynthesis of other plastidic isoprenoids have used radiolabeled mevalonate (B85504) to trace the origin of precursors. frontiersin.org By administering the radiolabeled compound, researchers can follow its path and identify its metabolites in various tissues and cellular compartments through techniques like liquid scintillation counting or autoradiography.

Fluorescent probes offer a powerful alternative for visualizing metabolic processes in real-time and in situ. researchgate.netacs.orgnih.gov A strategy for creating a fluorescent probe for vitamin K involves coupling a fluorophore, such as a boron-dipyrromethene (BODIPY) dye, to a vitamin K analogue like menadione (B1676200) (vitamin K3). acs.orgnih.gov The BODIPY fluorophore is chosen for its favorable spectroscopic properties and its lipophilic nature, which mimics the lipid partitioning of natural vitamin K. researchgate.net

One innovative probe, B-VKQ, is designed to be "activatable." acs.orgnih.gov In its oxidized quinone form, the probe is non-emissive due to a photoinduced electron transfer (PET) mechanism. acs.org Upon enzymatic reduction to the hydroquinone form (analogous to this compound), the PET process is halted, and the probe becomes highly fluorescent, exhibiting a significant increase in emission. researchgate.netacs.org This "turn-on" fluorescence provides a high-sensitivity signal that can be used to monitor redox reactions and the activity of enzymes like NAD(P)H:quinone oxidoreductase in real-time. researchgate.netacs.org Such probes hold great potential for imaging electron transfer processes and elucidating the role of vitamin K in cellular redox reactions. nih.gov

Synthetic Chemistry and Chemical Modifications of Phytonadiol

Total Synthesis Approaches for Phytonadiol and Its Analogs

The total synthesis of this compound and its derivatives has been a subject of chemical research, aiming to construct this complex molecule from simpler, more readily available starting materials. drugfuture.comsmolecule.com

A key challenge in the synthesis of this compound is controlling the stereochemistry of the final molecule. beilstein-journals.org Stereoselective synthesis methods are employed to ensure the correct three-dimensional arrangement of atoms, which is often crucial for biological activity. beilstein-journals.orgmdpi.comrsc.org These methods may involve the use of chiral auxiliaries or catalysts to direct the formation of specific stereoisomers. youtube.com For instance, the synthesis of related complex molecules has utilized stereoselective reactions to control the stereochemistry. numberanalytics.com The development of predictive models and a deeper understanding of reaction mechanisms have been instrumental in advancing stereoselective synthesis. rsc.org

Two primary strategies are employed in the total synthesis of complex organic molecules like this compound: linear and convergent synthesis. numberanalytics.comrroij.comchemistnotes.com

Stereoselective Synthesis Methodologies

Design and Synthesis of this compound Derivatives for Research Applications

The design and synthesis of this compound derivatives are crucial for various research applications, including the investigation of its biological roles and the development of new research tools. researchgate.netmdpi.comfrontiersin.orgnih.gov

Structure-activity relationship (SAR) is a concept that examines how the chemical structure of a compound influences its biological activity. google.comgoogleapis.com By synthesizing and evaluating a series of this compound analogs with systematic structural modifications, researchers can identify the key molecular features responsible for its biological effects. rsc.orgnih.gov For example, studies on vitamin K derivatives have shown that variations in the side chain length and the configuration of double bonds can significantly impact their biological activity. mdpi.com This information is invaluable for designing more potent and selective compounds. researchgate.net

To visualize and track the localization and interactions of this compound within biological systems, researchers synthesize probes by attaching biotin (B1667282) or fluorescent tags to the molecule.

Biotinylated this compound Probes: Biotinylation is the process of attaching a biotin molecule to another molecule. thermofisher.combiosyn.com Biotin has a very strong and specific affinity for the protein avidin (B1170675) (or streptavidin), an interaction that can be exploited for detection and purification purposes. thermofisher.com Biotinylated this compound can be used in various assays to study its binding partners and cellular distribution. biotium.commdpi.comnih.gov

Fluorescently Tagged this compound Probes: Fluorescent probes are created by attaching a fluorescent molecule (fluorophore) to this compound. nih.govnih.govresearchgate.net These probes allow for the direct visualization of the molecule within cells and tissues using fluorescence microscopy. The design of such probes often involves selecting a fluorophore with suitable spectral properties and linking it to a part of the this compound molecule that does not interfere with its biological activity. nih.govnih.gov

Isotopically labeled this compound, where one or more atoms are replaced with a heavier isotope (e.g., deuterium (B1214612) (D) or carbon-13 (¹³C)), is an essential tool for metabolic studies. nih.gov Because the labeled compound is chemically identical to the natural one but has a different mass, it can be traced and quantified using techniques like mass spectrometry. nih.govisotope.com This allows researchers to follow the absorption, distribution, metabolism, and excretion of this compound in living organisms with high precision. nih.gov

Phytonadiol in Specific Biological Systems and Research Models Non Human Focus

Phytonadiol in Plant Biochemistry and Physiology

This compound is synthesized by plants, green algae, and certain cyanobacteria, where it plays a fundamental role. researchgate.net The biosynthesis and function of this compound are intricately linked to the primary metabolic activities of plants, particularly within the chloroplasts.

The biosynthesis of this compound (as part of the phylloquinone cycle) is a complex process involving enzymes located in different subcellular compartments, including plastids and peroxisomes. researchgate.netresearchgate.net The pathway begins with chorismate in the plastids and involves several intermediates. uni-muenchen.deresearchgate.net Key steps include the formation of o-succinylbenzoate and the eventual creation of the naphthoquinone ring. researchgate.netresearchgate.net The final step in the formation of phylloquinol (this compound) is the methylation of its precursor, demethylphylloquinol, a reaction catalyzed by the enzyme demethylphylloquinol methyltransferase. expasy.orggenome.jp This enzyme is specific to the quinol form of the substrate. expasy.org

The distribution of this compound and its oxidized form, phylloquinone, varies within plant tissues. Phylloquinone is most abundant in green, photosynthetic tissues, particularly in the thylakoid membranes of chloroplasts. researchgate.netglobalsciencebooks.info It is also found in the chloroplast envelope and plastoglobules. researchgate.net The reduced form, this compound (phylloquinol), typically constitutes a smaller pool, representing about 5 to 10% of the total phylloquinone content in the chloroplasts of green leaves. researchgate.net However, this proportion can increase significantly, reaching up to 35% in senescing leaves. researchgate.net Research has also identified a non-photosynthetic pool of phylloquinone associated with the plasma membrane in both parasitic and non-parasitic plants, suggesting functions beyond photosynthesis. uga.edutandfonline.com

Table 1: Distribution of Phylloquinone (Vitamin K1) in Plant Cellular Compartments

Cellular Compartment Primary Form Approximate Percentage of Total Key Function
Thylakoid Membranes Phylloquinone (oxidized) ~90% Photosynthetic electron transport researchgate.net
Plastoglobules Phylloquinone (oxidized) Variable Storage, metabolism researchgate.net
Chloroplast Envelope Phylloquinone (oxidized) ~10% Biosynthesis, transport researchgate.netcapes.gov.br
Chloroplasts (total) Phylloquinol (reduced) 5-10% (up to 35% in senescence) Electron carrier pool, potential antioxidant researchgate.net

| Plasma Membrane | Phylloquinone/Phylloquinol | Minor pool | Redox signaling, defense uga.edutandfonline.comtandfonline.com |

This table is generated based on data synthesized from multiple sources.

This compound is the active form required for the vital role of phylloquinone as an electron carrier within Photosystem I (PSI), a crucial component of the light-dependent reactions of photosynthesis. researchgate.netusda.govgenome.jp In this process, light energy is used to transfer electrons through a series of carriers. Phylloquinone, in its quinone form, accepts an electron and is reduced to the semiquinone and then to the fully reduced phylloquinol (this compound) form. researchgate.net This reduced molecule then donates the electron to the next carrier in the chain, an iron-sulfur center, getting re-oxidized in the process. nih.gov This electron transfer is essential for the generation of the reducing power (in the form of NADPH) needed for carbon fixation. usda.gov

Disruption of phylloquinone biosynthesis, such as through the mutation of genes involved in its final methylation step, leads to the accumulation of its precursor and impairs the plant's ability to perform photosynthesis efficiently, especially under high-light conditions. usda.gov This highlights the critical nature of a properly formed and functioning this compound/phylloquinone pool for optimal photosynthetic activity. usda.gov

The phylloquinone pathway is linked to plant responses to both abiotic and biotic stresses. The biosynthesis pathway for phylloquinone shares a precursor, isochorismate, with salicylic (B10762653) acid, a key plant defense hormone. uni-muenchen.denih.gov When a plant is under pathogen attack, the production of salicylic acid is often stimulated, which can potentially divert intermediates away from phylloquinone synthesis. uni-muenchen.de Conversely, some studies suggest that a surplus of phylloquinone, not associated with PSI, could be directed to the plasma membrane to support the activity of NAD(P)H-dependent quinone reductases involved in plant defense. uni-muenchen.de

There is evidence that vitamin K compounds are involved in the plasma membrane electron transport chain, which can generate reactive oxygen species (ROS) as part of the plant's defense mechanism against pathogens. globalsciencebooks.infonih.gov In some non-photosynthetic parasitic plants, the final enzymes for phylloquinone biosynthesis are targeted to the plasma membrane instead of the chloroplasts. tandfonline.comtandfonline.com This suggests a specialized role in sensing the redox environment during host-parasite interactions. tandfonline.comtandfonline.com This plasma membrane-localized phylloquinone may act as a redox cofactor in signaling pathways that respond to various environmental stimuli, including pathogens and abiotic stressors like ozone or heavy metals. nih.gov

This compound in Animal Models (Excluding Human Clinical Data)

This compound Metabolism and Distribution in Vertebrate and Invertebrate Models

In animal models, this compound, as a form of vitamin K, undergoes significant metabolism and distribution, which is essential for its biological activity. Pharmacokinetic studies in animals are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of such compounds. fda.govbiotechfarm.co.il

In vertebrate models like rats, the liver is the central organ for vitamin K metabolism. fda.gov After absorption, phylloquinone and its related forms are primarily taken up by the liver. mdpi.com A key metabolic step is the conversion of phylloquinone into menaquinone-4 (MK-4), which is then distributed to various extrahepatic tissues. mdpi.com This conversion allows for the systemic action of vitamin K. Studies have shown that in chickens, vitamin K was identified as a critical antihemorrhagic factor, highlighting its essential metabolic role. mdpi.com The distribution pattern shows the highest concentrations in the liver, with subsequent distribution to other tissues.

Invertebrate models, such as the fruit fly (Drosophila melanogaster), are also valuable for studying metabolic pathways. nih.govnih.gov While specific details on this compound metabolism are less characterized than in vertebrates, research has demonstrated the physiological effects of vitamin K in these models. For example, supplementation with vitamin K2 in Drosophila was shown to reduce the accumulation of amyloid-beta plaques, indicating that the necessary metabolic machinery to process vitamin K is present and active. mdpi.com

Interactive Data Table: this compound Metabolism and Distribution in Animal Models

Animal Model Primary Site of Metabolism Key Metabolic Process Primary Tissue Distribution Supporting Evidence
Rat (Vertebrate) Liver Conversion of phylloquinone to menaquinone-4 (MK-4) Liver, extrahepatic tissues Central role of the liver in metabolism and the systemic distribution of MK-4. fda.govmdpi.com
Chicken (Vertebrate) Liver Metabolism for antihemorrhagic functions Systemic circulation Discovery as a fat-soluble antihemorrhagic factor. mdpi.com
Drosophila melanogaster (Invertebrate) Under Investigation Utilization in pathways affecting neuropathology Systemic, including nervous tissue Vitamin K2 supplementation showed neuroprotective effects. mdpi.com

Effects of this compound on Fundamental Physiological Processes in Model Organisms (e.g., coagulation cascade mechanisms, bone matrix protein carboxylation)

This compound is fundamental to specific physiological processes in model organisms, primarily by acting as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). genecards.org This enzyme catalyzes the post-translational carboxylation of glutamate (B1630785) residues into gamma-carboxyglutamate (B555490) (Gla) on several vitamin K-dependent proteins. genecards.orgmdpi.com

Coagulation Cascade: In the context of hemostasis, this compound is essential for the carboxylation of blood clotting factors II (prothrombin), VII, IX, and X, which are synthesized in the liver. msdvetmanual.com This carboxylation is required for their activation. msdvetmanual.com Animal models have been instrumental in demonstrating this role. For instance, mouse models of hemophilia and those with inhibited tissue factor (a key initiator of coagulation) show the critical nature of a functional coagulation cascade. nih.govnih.gov In these models, deficiencies in vitamin K-dependent factors lead to severe bleeding phenotypes. nih.gov

Bone Matrix Protein Carboxylation: this compound is also vital for bone health through the carboxylation of bone matrix proteins, notably osteocalcin (B1147995) and matrix Gla protein (MGP). mdpi.comnih.gov Carboxylated osteocalcin is involved in bone mineralization. ufc.br Studies in ovariectomized mice, an animal model for postmenopausal osteoporosis, have shown that vitamin K supplementation can improve bone metabolism markers and bone ultrastructure. ufc.br MGP is a critical inhibitor of soft tissue calcification, and its activity is dependent on vitamin K-mediated carboxylation. mdpi.com The importance of this process is underscored by research showing that vitamin K has osteoprotective effects in rat models of immobilization osteoporosis and glucocorticoid-induced bone loss. mdpi.com

Interactive Data Table: Effects of this compound in Model Organisms

Physiological Process Key Proteins Affected Mechanism of Action Findings in Animal Models References
Coagulation Cascade Factors II, VII, IX, X Cofactor for gamma-glutamyl carboxylase (GGCX) to enable protein activation. Mouse models with deficiencies show severe bleeding disorders, confirming the essential role of the cascade. msdvetmanual.comnih.govnih.gov
Bone Metabolism Osteocalcin, Matrix Gla Protein (MGP) Carboxylation of proteins, enabling calcium binding and proper function in bone mineralization and inhibition of vascular calcification. Rat and mouse models show vitamin K protects against bone loss and improves bone markers. mdpi.comnih.govufc.brmdpi.com

Genetic Manipulation and Pathway Engineering of this compound Metabolism in Animal Research Models

The use of genetically modified animal models has been pivotal in dissecting the metabolic pathways involving this compound. nih.govnih.govnih.gov These models allow researchers to study the function of specific genes and proteins responsible for the metabolism and action of vitamin K. nih.gov

A primary approach is the creation of gene "knockout" mice, where a specific gene is deleted to observe the resulting phenotype. nih.gov For example, knockout models for the GGCX gene, which encodes the gamma-glutamyl carboxylase enzyme, have been developed. genecards.org These models are crucial for understanding the absolute requirement of this enzyme in the carboxylation of vitamin K-dependent proteins. Similarly, animal models with mutations or deletions in the VKORC1 gene, which codes for the vitamin K epoxide reductase enzyme essential for vitamin K recycling, have provided deep insights into the vitamin K cycle.

While the direct "engineering" of novel this compound metabolic pathways is not a common research focus, the genetic manipulation of existing pathways is a powerful tool. By over-expressing or silencing genes like NQO1 (NAD(P)H Quinone Dehydrogenase 1), which is involved in cellular redox processes, researchers can study the intricate network that supports vitamin K metabolism. genecards.org These genetic tools, including CRISPR/Cas9-based services, allow for precise modifications to study metabolic regulation in vivo. diva-portal.org The knowledge gained from these genetically manipulated animal models forms the foundational understanding necessary for any future therapeutic or pathway engineering strategies. nih.gov

Interactions and Crosstalk of Phytonadiol with Other Biochemical Pathways

Interplay of Phytonadiol with Lipid Metabolism Pathways

As a fat-soluble vitamin, this compound's metabolism is intrinsically linked with that of other lipids. wikipedia.org Its absorption, transport, and tissue distribution are dependent on the processes governing lipid digestion and transport.

This compound is a prenylated hydroquinone (B1673460), meaning its structure includes a phytyl tail derived from isoprenoid units. hmdb.cawikipedia.org This structural characteristic connects it to the vast and complex pathways of isoprenoid and sterol biosynthesis. While direct modulation of sterol or fatty acid synthesis pathways by this compound is not extensively documented, its own synthesis and that of other isoprenoid-containing molecules like cholesterol and ubiquinone share common precursors. The phytyl side chain of this compound is derived from the isoprenoid pathway, which also produces precursors for cholesterol synthesis. Research on the metabolism of the phytyl chain from phytol, a related compound, shows it can be converted to phytanic and pristanic acids, which are then incorporated into various lipid fractions. nih.gov This metabolic link suggests a shared biochemical landscape, although specific regulatory impacts of this compound on sterol and fatty acid synthesis require further elucidation.

Being highly lipophilic, this compound requires carrier molecules for transport in the aqueous environment of the bloodstream. Following absorption in the small intestine, which is dependent on the presence of bile salts, it is incorporated into chylomicrons. ncats.io These lipoprotein particles transport dietary lipids from the intestines to other parts of the body, including the liver. In the liver, this compound is repackaged into other lipoproteins, primarily low-density lipoproteins (LDL), for distribution to peripheral tissues. europa.eu

Within cellular membranes, the long, aliphatic phytyl tail of this compound anchors the molecule within the lipid bilayer. pathbank.org This localization is crucial for its function, particularly in the vitamin K cycle where it interacts with membrane-bound enzymes like vitamin K epoxide reductase (VKOR). wikipedia.org Its presence within the membrane can potentially influence the physical properties of the bilayer, such as fluidity and stability, although this aspect is not as well-studied as its role as an enzyme cofactor.

Interaction PointDescriptionKey Molecules Involved
Transport This compound is transported in the blood via lipoproteins.Chylomicrons, Low-Density Lipoproteins (LDL)
Cellular Location The lipophilic phytyl tail anchors this compound within cellular membranes.Lipid Bilayer
Metabolic Precursors The phytyl side chain is derived from the isoprenoid synthesis pathway.Isoprenoid units

Impact of this compound on Sterol and Fatty Acid Synthesis

Crosstalk with One-Carbon Metabolism and Folate Pathways

One-carbon metabolism is a critical network of reactions that transfer one-carbon units, essential for the synthesis of nucleotides (purines and thymidine) and for methylation reactions. tavernarakislab.grnih.gov This pathway, which relies heavily on folate (Vitamin B9) as a cofactor, is also linked to redox homeostasis through the production of NADPH and glutathione. nih.govmdpi.com While a direct enzymatic interaction between this compound and the core one-carbon cycle is not established, an indirect but significant crosstalk exists. The vitamin K-dependent carboxylation, which requires this compound, and folate-dependent pathways both play fundamental roles in post-translational modifications and cell signaling. Furthermore, both pathways are critical for cellular proliferation and homeostasis, suggesting a coordinated regulation to meet the metabolic demands of the cell. tavernarakislab.gr Deficiencies in one-carbon metabolism have been linked to increased risk of conditions where redox balance is crucial, highlighting a shared interest in maintaining cellular health. mdpi.com

Integration with Cellular Redox Homeostasis and Antioxidant Defense Systems

This compound (vitamin K1 hydroquinone) is the active, reduced form of vitamin K1, generated by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). wikipedia.orggenecards.org The vitamin K cycle involves the continuous reduction of vitamin K quinone to this compound and its subsequent oxidation to vitamin K epoxide. wikipedia.org This cyclic process intrinsically links this compound to the cellular redox state.

The hydroquinone structure of this compound, with its two hydroxyl groups on the naphthalene (B1677914) ring, endows it with antioxidant properties. nih.gov It can act as a potent scavenger of reactive oxygen species (ROS), thereby protecting cellular components, particularly lipid membranes, from oxidative damage. This antioxidant function is a critical aspect of its biological activity that is independent of its role in carboxylation. The enzyme NQO1, which generates this compound, is itself a key player in cellular antioxidant defense, as it prevents the one-electron reduction of quinones that can lead to the formation of harmful superoxide (B77818) radicals. genecards.org Therefore, the generation and activity of this compound are tightly integrated with the cell's systems for maintaining redox balance.

Pathway ComponentRole of this compoundAssociated Enzymes
Vitamin K Cycle Serves as the active, reduced form necessary for carboxylation.Vitamin K epoxide reductase (VKOR), NAD(P)H:quinone oxidoreductase 1 (NQO1)
Antioxidant Defense Acts as a scavenger of reactive oxygen species (ROS).N/A
Redox Balance Its generation from the quinone form is a key redox reaction.NAD(P)H:quinone oxidoreductase 1 (NQO1)

Influence on Protein Synthesis and Broader Post-Translational Regulatory Networks

The most well-characterized function of this compound is its essential role as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). gerli.comncats.io This enzyme catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (B555490) (Gla) residues on a set of proteins known as vitamin K-dependent proteins (VKDPs). wikipedia.org

This carboxylation is a critical activation step. The added carboxyl group allows these proteins to bind calcium ions, which is essential for their biological function. gerli.com The most prominent VKDPs are the blood coagulation factors II (prothrombin), VII, IX, and X, synthesized in the liver. ncats.iomdpoison.com Without this this compound-dependent modification, these proteins are synthesized but remain inactive, leading to impaired blood clotting.

Beyond hemostasis, other VKDPs have been identified that play roles in bone metabolism (e.g., osteocalcin) and the prevention of vascular calcification (e.g., matrix Gla protein), indicating that this compound's influence on post-translational regulation extends to multiple physiological systems. wikipedia.org

Vitamin K-Dependent ProteinPrimary FunctionPhysiological System
Factor II (Prothrombin) Blood CoagulationHemostasis
Factor VII Blood CoagulationHemostasis
Factor IX Blood CoagulationHemostasis
Factor X Blood CoagulationHemostasis
Osteocalcin (B1147995) Bone MineralizationBone Metabolism
Matrix Gla Protein (MGP) Inhibition of Vascular CalcificationCardiovascular System

Advanced Research Applications and Methodologies Involving Phytonadiol

Use of Phytonadiol in Cell Culture Research

Cell culture, the in vitro maintenance and proliferation of cells outside of their original organism, provides a controlled environment to study cellular processes. frontiersin.org The use of specific compounds like this compound in cell culture can help elucidate their effects on cell behavior, including growth, differentiation, and responses to stress.

Modulation of Cell Growth and Differentiation In Vitro

The direct impact of this compound on the modulation of cell growth and differentiation in vitro is an area that requires more extensive research. Currently, specific studies detailing the effects of this compound on cell proliferation rates or the expression of differentiation markers are not widely available in the public research domain. Cell differentiation is the process by which a cell changes from one cell type to a more specialized type, often identified by specific cell surface molecules known as cluster of differentiation (CD) markers. clinicalflow.com Future research could involve treating various cell lines with this compound and assessing its impact on their growth curves and the expression of lineage-specific markers, such as SOX10 and CD271 for neural crest cells or CD11b for macrophages. stemcell.comresearchgate.net

Role in Cellular Signaling and Stress Responses

Cellular signaling pathways are complex networks that transmit information from a cell's exterior to its interior, dictating fundamental cellular activities. khanacademy.orgwikipedia.org Stress responses are a key component of this signaling, enabling cells to cope with adverse conditions such as oxidative stress. mdpi.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, which can lead to damage of lipids, proteins, and DNA. nih.govthermofisher.com

While direct, comprehensive studies on this compound's role in major signaling cascades like the MAPK/ERK pathway are limited, some research points to a potential role in modulating cellular stress. A derivative, this compound sodium diphosphate (B83284), has been identified as a potential inhibitor of Granzyme B, a serine protease involved in inducing programmed cell death (apoptosis). frontiersin.orgresearchgate.net By inhibiting Granzyme B, this compound could potentially modulate apoptotic pathways, a key cellular stress response.

The investigation of this compound in the context of oxidative stress is a logical avenue for research. Studies on other vitamin-related compounds, such as pyridoxine, have shown a protective effect against oxidative damage in human erythrocytes in vitro by decreasing lipid peroxidation and protein carbonylation. openbiochemistryjournal.com Similar in vitro models could be employed to determine if this compound exhibits comparable antioxidant or protective properties against ROS-induced cellular damage. nih.gov Furthermore, the induction of heat shock proteins (HSPs), which act as molecular chaperones to protect cells from stress-induced protein misfolding, is another critical stress response pathway. bitesizebio.combpsbioscience.com Research into whether this compound can induce the expression of HSPs, such as HSP70 or HSP90, could provide further insight into its role in cellular stress management. nih.govuniprot.orgwright.edu

Potential Molecular TargetAssociated Cellular ProcessPotential Effect of this compound DerivativeReference
Granzyme BApoptosis (Programmed Cell Death)Inhibition frontiersin.orgresearchgate.net

This compound as a Tool in Molecular Biology and Genetic Engineering

Molecular biology and genetic engineering offer powerful tools to manipulate and study cellular functions. The unique properties of specific molecules can be harnessed to create novel regulatory systems for these applications.

Development of this compound-Responsive Genetic Switches

Inducible gene expression systems, or genetic switches, are essential tools that allow researchers to control the expression of a specific gene. nih.govsystembio.com These systems are often controlled by a specific chemical inducer. For example, systems have been developed that respond to substances like β-estradiol, theophylline, or even physical stimuli like light. stemcell.complos.orgplos.org Such switches are invaluable for studying gene function without the confounding effects of constitutive expression, which can sometimes be toxic to the cell. nih.gov

Currently, there is no published research describing the development or use of a this compound-responsive genetic switch. The creation of such a tool would require the discovery or engineering of a receptor protein that specifically binds to this compound and, upon binding, activates or represses the transcription of a target gene. byjus.comblackwellpublishing.comlibretexts.org

Application in Protein Expression and Purification Systems

The production of recombinant proteins is a cornerstone of modern biotechnology. thermofisher.com To facilitate the purification of these proteins from complex cellular lysates, they are often expressed as fusion proteins with an affinity tag. labome.comsigmaaldrich.com Common tags include the polyhistidine-tag (His-tag) and glutathione-S-transferase (GST), which allow for specific capture onto a chromatography resin. bio-rad.comthermofisher.com

The application of this compound as a component in protein expression or purification systems has not been reported in the scientific literature. Its potential use as a novel affinity tag or as a molecule to modulate protein folding or solubility during expression remains a theoretical possibility pending further research.

Omics-Based Research Approaches for this compound Studies

"Omics" technologies provide a global, high-throughput view of molecules within a biological system, offering a powerful approach to understanding the effects and metabolic context of compounds like this compound. researchgate.net These approaches include metabolomics, transcriptomics, and proteomics.

An untargeted metabolomics study using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) successfully identified this compound as one of the numerous secondary metabolites present in extracts from potato leaves (Solanum tuberosum). preprints.org This type of analysis provides a snapshot of the small molecules in a sample, confirming the natural occurrence of this compound in certain plant tissues. preprints.org The study compared a crude extract with a purified extract, noting the relative levels of various terpenes, including this compound. preprints.org

Study TypeBiological SourceAnalytical MethodFinding Related to this compoundReference
Untargeted MetabolomicsPotato (Solanum tuberosum) leaf extractsLC-MS/MSIdentified as a terpene metabolite present in the extracts. preprints.org

While metabolomics has confirmed the presence of this compound, transcriptomics and proteomics studies focused on this compound are not yet prevalent. Transcriptome analysis, which measures the expression levels of all genes in a sample, could be used to identify which genes are up- or down-regulated in cells or tissues in response to this compound treatment. nih.govfrontiersin.orgnih.gov This could reveal the genetic pathways affected by the compound. Similarly, proteomics, the large-scale study of proteins, could identify changes in protein expression or post-translational modifications resulting from exposure to this compound, offering direct insight into its functional impact on cellular machinery. nih.govresearchgate.netnih.gov The integration of these omics platforms would provide a comprehensive, systems-level understanding of this compound's biological role. nih.gov

Metabolomic Profiling of this compound and Its Derivatives

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, provides a powerful lens through which to view the functional status of an organism. Untargeted metabolomic profiling, typically employing liquid chromatography-mass spectrometry (LC-MS/MS), allows for the comprehensive identification and quantification of a wide array of compounds, including this compound and its derivatives. preprints.orgd-nb.info This approach offers a snapshot of the metabolic pathways active under specific conditions.

Research has successfully utilized untargeted metabolomics to identify this compound in complex biological matrices. For instance, a metabolomic analysis of extracts from potato leaves identified this compound as a notable terpene component. preprints.org Such studies provide foundational data for understanding the distribution of this compound in various natural sources.

The primary metabolic role of this compound (vitamin K1 hydroquinone) is as a cofactor in the vitamin K cycle. nih.goveuropa.eu Metabolomic studies can elucidate this pathway by tracking the conversion of this compound and its related vitamers. The metabolism of vitamin K1 involves a series of oxidation and reduction cycles. smolecule.com Following its role in carboxylation, this compound is oxidized to vitamin K1 2,3-epoxide. The cycle is completed by the reduction of the epoxide back to the quinone form and subsequently to the active hydroquinone (B1673460) (this compound). nih.gov Further catabolism involves the oxidative cleavage of the phytyl side chain, leading to the formation of key excretory metabolites, primarily the 5-carbon (5C) and 7-carbon (7C) agave-acid metabolites, which are then conjugated with glucuronic acid for excretion in bile and urine. researchgate.net

Metabolomic approaches can identify unique "metabolic signatures" associated with the levels or activity of fat-soluble vitamins, providing an unbiased method for biomarker discovery. plos.org Profiling studies can reveal associations between the levels of this compound, its metabolites like γ-carboxyglutamate, and specific physiological or pathological states. plos.orgnih.gov

Table 1: Key Metabolites and Analytical Methods in this compound Research

MetaboliteRole / SignificanceAnalytical MethodologyReference
This compound (Phylloquinol / Vitamin K1 Hydroquinone)Active, reduced form of Vitamin K1; cofactor for γ-glutamyl carboxylase.LC-MS/MS preprints.orgnih.govhmdb.ca
Phylloquinone (Vitamin K1)Oxidized form, dietary precursor to this compound.LC-MS/MS, HPLC europa.eudrugbank.com
Vitamin K1 2,3-epoxideOxidized product formed after this compound acts as a cofactor.HPLC, LC-MS/MS nih.goveuropa.eu
5C-aglycone (2-methyl-3-(3'-carboxymethylpropyl)-1,4-naphthoquinone)Major urinary and biliary catabolite.Gas Chromatography-Mass Spectrometry (GC-MS), LC-MS/MS researchgate.net
7C-aglycone (2-methyl-3-(5'-carboxy-3'-methyl-2'-pentenyl)-1,4-naphthoquinone)Major urinary and biliary catabolite.GC-MS, LC-MS/MS researchgate.net

Proteomic Analysis of this compound-Dependent Protein Modifications

Proteomics, the study of the entire set of proteins expressed by an organism, is essential for understanding the functional outcomes of genetic information. A key application of proteomics is the identification and characterization of post-translational modifications (PTMs), which dynamically regulate protein function. nih.gov this compound's primary biochemical role is to enable a critical PTM: the gamma-carboxylation of glutamate (B1630785) (Glu) residues to form gamma-carboxyglutamate (B555490) (Gla). nih.govncats.io

This modification is catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX), which resides in the endoplasmic reticulum and uses this compound as an essential cofactor. nih.govgenecards.org The addition of a second carboxyl group to the glutamate side chain is crucial for the biological activity of a specific set of proteins known as Gla-proteins. This modification confers upon them the ability to bind calcium ions, which is fundamental to their function. nih.gov

Mass spectrometry-based proteomics is the most powerful technique for analyzing such modifications. nih.gov The carboxylation of a glutamate residue results in a characteristic mass increase of 43.9898 Da (the mass of CO2), which can be detected with high accuracy. This allows for the precise identification of which proteins are modified and the specific sites of carboxylation. nih.gov Proteomic workflows can be applied to the large-scale analysis of protein activity, protein-protein interactions, and PTMs, moving beyond simple protein expression analysis. researchgate.netu-bordeaux.fr

The most well-characterized this compound-dependent proteins are the vitamin K-dependent coagulation factors synthesized in the liver, including Factor II (prothrombin), Factor VII, Factor IX, and Factor X. ncats.io Anticoagulant proteins such as Protein C, Protein S, and Protein Z also require this modification for their activity. nih.gov Proteomic analysis can confirm the carboxylation status of these factors, providing insights into hemostasis.

Table 2: this compound-Dependent Proteins and Proteomic Analysis

ProteinFunctionProteomic Investigation MethodReference
Factor II (Prothrombin)Precursor to thrombin, key for blood coagulation.Mass Spectrometry (for PTM analysis), Immunoassays nih.govdrugbank.comncats.io
Factor VIIInitiates the extrinsic coagulation pathway.Mass Spectrometry (for PTM analysis), Immunoassays nih.govncats.io
Factor IXComponent of the intrinsic coagulation pathway.Mass Spectrometry (for PTM analysis), Immunoassays nih.govncats.io
Factor XComponent of the common coagulation pathway.Mass Spectrometry (for PTM analysis), Immunoassays nih.govncats.io
Protein CAnticoagulant; regulates coagulation cascade.Mass Spectrometry (for PTM analysis) nih.gov
Protein SCofactor for Protein C; anticoagulant properties.Mass Spectrometry (for PTM analysis) nih.gov
Osteocalcin (B1147995) (Bone Gla-protein)Involved in bone mineralization and calcium homeostasis.Mass Spectrometry (for PTM analysis) drugbank.com

Transcriptomic and Genomic Insights into this compound Pathways and Regulation

Genomic and transcriptomic approaches provide a top-down view of cellular processes by analyzing an organism's DNA and its expressed RNA transcripts, respectively. These methodologies are crucial for identifying the genes and regulatory networks that govern the metabolism and function of this compound. High-throughput technologies like RNA-sequencing can reveal how cellular gene expression patterns change in response to vitamin K status, identifying key regulatory pathways. mdpi.com

The core pathway involving this compound is the vitamin K cycle, which is controlled by a few key genes:

GGCX (Gamma-Glutamyl Carboxylase): This gene encodes the enzyme that directly utilizes this compound to carboxylate target proteins. genecards.org Its expression level is a critical determinant of the capacity for protein carboxylation.

VKORC1 (Vitamin K Epoxide Reductase Complex Subunit 1): This gene encodes the enzyme responsible for recycling vitamin K 2,3-epoxide back to its quinone form, which is then reduced to this compound. nih.gov VKORC1 is the pharmacological target of anticoagulant drugs like warfarin (B611796). Genetic variations (polymorphisms) in the VKORC1 gene are the primary cause of inter-individual differences in warfarin dosage requirements.

CYP4F2 (Cytochrome P450 4F2): This gene encodes a cytochrome P450 enzyme that catalyzes the ω-hydroxylation of the phytyl side chain of vitamin K1, initiating its catabolism. drugbank.comfrontiersin.org Polymorphisms in CYP4F2 can affect the rate of vitamin K metabolism, thereby influencing vitamin K levels and warfarin dose. frontiersin.org

NQO1 (NAD(P)H Quinone Dehydrogenase 1): This gene encodes a cytosolic reductase that can perform a two-electron reduction of vitamin K quinone to the active hydroquinone form (this compound), potentially bypassing the VKORC1-dependent pathway under certain conditions. genecards.org

Transcriptomic studies can quantify the mRNA expression of these genes in different tissues and under various physiological conditions, providing insights into the tissue-specific regulation of vitamin K metabolism. genecards.orggenecards.org Integrating these 'omics' datasets (genomics, transcriptomics, proteomics, and metabolomics) allows for a systems-level understanding of the this compound-dependent pathways and their regulation. researchgate.net

Table 3: Key Genes in this compound Pathways and Regulation

Gene SymbolProtein NameFunction in this compound PathwayReference
GGCXGamma-Glutamyl CarboxylaseCatalyzes the this compound-dependent carboxylation of glutamate residues. nih.govgenecards.org
VKORC1Vitamin K Epoxide Reductase Complex Subunit 1Reduces vitamin K epoxide to vitamin K quinone, enabling its recycling. nih.govncats.io
CYP4F2Cytochrome P450 4F2Initiates the catabolism of vitamin K1 via ω-hydroxylation. drugbank.comfrontiersin.org
NQO1NAD(P)H Quinone Dehydrogenase 1Performs a two-electron reduction of vitamin K quinone to this compound. genecards.org

Computational and In Silico Approaches (e.g., Molecular Docking, QSAR, AI/ML)

Computational and in silico methods have become indispensable tools in modern biological and pharmacological research, enabling the prediction of molecular interactions, the elucidation of mechanisms, and the analysis of large datasets. researchgate.net

Molecular Docking and Molecular Dynamics (MD) Simulation: Molecular docking predicts the preferred orientation of one molecule (a ligand, like this compound) when bound to a second (a receptor, typically a protein). researchgate.netfrontiersin.org This technique was employed in a drug repurposing study that screened thousands of FDA-approved drugs to find potential inhibitors of Granzyme B, a serine protease. nih.gov In that study, this compound sodium diphosphate was identified as a potential inhibitor. nih.govresearchgate.net Furthermore, a combination of homology modeling, molecular docking, and MD simulations was used to investigate the mechanism of vitamin K1 metabolism by the CYP4F2 enzyme. frontiersin.org These simulations provided atomistic-level insights, suggesting that while the energy barrier for ω-hydroxylation is high, the enzyme's active site conformation strongly favors this specific reaction, explaining its metabolic selectivity. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical regressions that correlate the chemical structure of compounds with their biological activity. nih.gov These models can predict the activity of new compounds based on calculated structural or physicochemical properties (descriptors). researchgate.netresearchgate.net In a study implementing machine learning algorithms for drug screening, a QSAR model was developed to identify potential inhibitors of Quinone Reductase 2 (QR2). jcimcr.orgjcimcr.org The model predicted that this compound has a very high probability (0.99585) of being a QR2 inhibitor. jcimcr.org

Artificial Intelligence/Machine Learning (AI/ML): AI and ML algorithms are increasingly used to analyze complex, large-scale 'omics' data to uncover patterns that are not apparent with traditional analysis. researchgate.net ML algorithms can be trained on datasets from genomics, proteomics, and metabolomics to identify key genes, proteins, and regulatory elements involved in metabolic pathways. researchgate.netresearchgate.net In the context of QSAR, ML algorithms like Logistic Regression and Random Forest were used to build the predictive models that identified this compound as a potential QR2 inhibitor. jcimcr.orgjcimcr.org These advanced computational approaches accelerate the pace of discovery by generating testable hypotheses and prioritizing candidates for further experimental validation.

Table 4: Summary of Computational Approaches Involving this compound

MethodologyApplication to this compoundKey Findings / InsightsReference
Molecular Docking / MD SimulationInvestigating the inhibition of Granzyme B by a this compound derivative.This compound sodium diphosphate was identified as a potential inhibitor of Granzyme B. nih.govresearchgate.net
Molecular Docking / MD SimulationElucidating the metabolic mechanism of Vitamin K1 by CYP4F2.The enzyme's active site plays a determinant role in the selectivity of ω-hydroxylation. frontiersin.org
QSAR / Machine LearningPredicting the inhibition of Quinone Reductase 2 (QR2).This compound was predicted to be a potent QR2 inhibitor with high probability. jcimcr.orgjcimcr.org
AI / Machine LearningAnalysis of large-scale 'omics' data.Can identify key genes, enzymes, and regulatory elements in this compound's metabolic network. researchgate.net

Emerging Research Perspectives and Future Directions for Phytonadiol Studies

Elucidation of Novel Enzymatic Pathways and Unidentified Cofactor Roles in Phytonadiol Metabolism

The classical understanding of this compound (vitamin K1) metabolism centers on the vitamin K cycle, a critical pathway for the post-translational modification of vitamin K-dependent proteins. annualreviews.orgresearchgate.net This cycle is driven by two key enzymes: γ-carboxyglutamyl carboxylase (GGCX) and vitamin K epoxide reductase (VKOR). annualreviews.orgresearchgate.netnih.gov GGCX utilizes the reduced form of vitamin K, hydroquinone (B1673460) (KH2), to convert glutamate (B1630785) residues on specific proteins into γ-carboxyglutamate (Gla). nih.govcore.ac.ukmdpi.com This carboxylation is essential for their biological function, particularly in blood coagulation and bone metabolism. wikipedia.orgfao.org Concurrently, KH2 is oxidized to vitamin K 2,3-epoxide (KO), which is then recycled back to vitamin K quinone and subsequently to KH2 by VKOR, a process that can be inhibited by anticoagulant drugs. nih.govnih.govashpublications.org

However, emerging research is beginning to illuminate pathways beyond this canonical cycle. A significant area of investigation is the catabolism of this compound, which involves the breakdown and elimination of the vitamin. This process is initiated by ω-hydroxylation, primarily catalyzed by the cytochrome P450 enzyme CYP4F2, followed by the shortening of the phytyl side chain through β-oxidation. ontosight.ainih.gov This results in water-soluble carboxylic acid metabolites that are conjugated with glucuronic acid or sulfate (B86663) for excretion in urine and bile. ontosight.ainih.gov

Furthermore, studies have revealed a crucial pathway for the conversion of dietary this compound into menaquinone-4 (MK-4), a vitamin K2 vitamer found in high concentrations in animal tissues. wikipedia.orgnih.gov Evidence suggests this conversion involves the removal of this compound's phytyl tail to produce menadione (B1676200) (vitamin K3) as an intermediate. annualreviews.orgresearchgate.netnih.gov This menadione is then prenylated in target tissues by the enzyme UBIAD1 to form MK-4. annualreviews.orgresearchgate.net This conversion appears to be independent of gut bacteria and highlights a complex interplay between different vitamin K forms within the body. wikipedia.org

A groundbreaking discovery has been the identification of a non-canonical, warfarin-insensitive vitamin K cycle. scitechdaily.com Research has identified ferroptosis suppressor protein-1 (FSP1) as an enzyme that efficiently reduces vitamin K to its hydroquinone form (KH2). scitechdaily.comsciencedaily.comnih.gov This FSP1-mediated reduction pathway is not affected by warfarin (B611796) and provides a potent defense against ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation. scitechdaily.comsciencedaily.comresearchgate.net This discovery not only solves the long-standing mystery of the warfarin-resistant enzyme in the vitamin K cycle but also assigns a novel antioxidant function to vitamin K. scitechdaily.comresearchgate.net

Enzyme/Pathway Function Key Characteristics
Canonical Vitamin K Cycle Drives γ-carboxylation of proteins.Involves GGCX and VKOR; sensitive to warfarin. annualreviews.orgresearchgate.netnih.gov
This compound Catabolism Breakdown and excretion of vitamin K1.Initiated by CYP4F2, involves side-chain shortening. ontosight.ainih.gov
This compound to MK-4 Conversion Synthesizes menaquinone-4 from dietary K1.Involves menadione intermediate and UBIAD1 enzyme. annualreviews.orgresearchgate.netnih.gov
Non-Canonical Vitamin K Cycle Antioxidant defense against ferroptosis.Mediated by FSP1; insensitive to warfarin. scitechdaily.comsciencedaily.comnih.gov

Exploration of Unconventional Biological Roles of this compound Beyond Gamma-Carboxylation

While this compound's role as a cofactor for γ-glutamyl carboxylase (GGCX) is well-established, recent research has unveiled a range of unconventional biological functions that are independent of this canonical pathway. nih.govbioscientifica.com These novel roles position this compound and its derivatives as versatile signaling molecules with significant physiological impacts.

One of the most significant newly discovered roles is as a potent lipophilic antioxidant. scitechdaily.comglobalsciencebooks.info The fully reduced form of vitamin K, vitamin K hydroquinone (KH2), has been shown to be a powerful radical-trapping antioxidant that effectively inhibits lipid peroxidation within cellular membranes. scitechdaily.comresearchgate.netmdpi.com This antioxidant activity is central to its ability to suppress ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. scitechdaily.comsciencedaily.comuottawa.ca The enzyme FSP1 reduces vitamin K to KH2, initiating a non-canonical cycle that protects cells from this detrimental process. scitechdaily.comnih.govresearchgate.net

Beyond its direct antioxidant effects, vitamin K, particularly the menaquinone-4 (MK-4) form derived from this compound, acts as a transcriptional regulator. nih.govendocrine-abstracts.orgkansascity.edu MK-4 can activate the steroid and xenobiotic receptor (SXR), a nuclear receptor that regulates the expression of genes involved in detoxification and metabolism. bioscientifica.comendocrine-abstracts.orgkansascity.edu Through SXR activation, MK-4 has been shown to induce the expression of genes like tsukushi (Tsk) and matrilin-2 (Matn2) in bone cells, which are involved in extracellular matrix regulation. kansascity.edu

Furthermore, research in osteoblastic cells has identified that MK-4 can induce the expression of specific genes, such as growth differentiation factor 15 (GDF15) and stanniocalcin 2 (STC2), through a mechanism independent of both GGCX and SXR. nih.govendocrine-abstracts.org This signaling pathway appears to involve the phosphorylation and activation of protein kinase A (PKA), a key regulator of transcription. nih.govbioscientifica.comendocrine-abstracts.org This suggests that different forms of vitamin K can trigger distinct intracellular signaling cascades to control gene expression.

Other non-canonical roles for vitamin K-dependent proteins, which rely on this compound for their synthesis, are also emerging. For example, Growth Arrest-Specific protein 6 (Gas6), a vitamin K-dependent protein, is involved in diverse cellular processes including cell growth, survival, and recognition, functions that extend beyond hemostasis. wikipedia.orgcsic.es

These findings collectively expand the functional repertoire of this compound, demonstrating its involvement in cellular protection, gene regulation, and complex signaling pathways, all independent of its classical role in γ-carboxylation.

Unconventional Role Mechanism Key Proteins/Pathways Involved Outcome
Antioxidant Traps oxygen radicals, preventing lipid peroxidation.Vitamin K Hydroquinone (KH2), FSP1. scitechdaily.comresearchgate.netSuppression of ferroptotic cell death. scitechdaily.comsciencedaily.com
Transcriptional Regulation Activates nuclear receptors to control gene expression.Menaquinone-4 (MK-4), Steroid and Xenobiotic Receptor (SXR). endocrine-abstracts.orgkansascity.eduInduction of bone matrix genes (Tsk, Matn2). kansascity.edu
Gene Expression Modulation Activates specific signaling cascades.Menaquinone-4 (MK-4), Protein Kinase A (PKA). nih.govendocrine-abstracts.orgInduction of GDF15 and STC2 genes in osteoblasts. nih.govendocrine-abstracts.org
Cell Signaling Mediates diverse cellular processes via Gla proteins.Growth Arrest-Specific protein 6 (Gas6). wikipedia.orgcsic.esRegulation of cell growth and survival. csic.es

Development of Advanced Analytical Platforms for Comprehensive this compound Profiling

The accurate measurement of this compound and its various metabolites in biological matrices is critical for understanding its metabolism and roles in health and disease. bevital.no However, this presents significant analytical challenges due to the lipophilic nature and low endogenous concentrations of these compounds. restek.com Over the years, analytical methodologies have evolved significantly, moving towards more sensitive and specific platforms. nih.gov

Historically, high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection was used, but it often required large sample volumes and lacked sensitivity. nih.gov A major advancement was the pairing of HPLC with fluorescence detection (HPLC-FD) following post-column chemical reduction of vitamin K to its fluorescent hydroquinone form. bevital.nonih.gov While more sensitive, this method can be hampered by interferences from lipids in the sample, necessitating extensive purification steps. bevital.nonih.gov

The current gold standard for this compound profiling is liquid chromatography-tandem mass spectrometry (LC-MS/MS). bevital.nonih.govnih.gov This technique offers superior specificity and sensitivity, allowing for the simultaneous quantification of this compound, its epoxide metabolite (KO), and various menaquinones (K2 vitamers) in a single run. thermofisher.comnih.gov The development of LC-MS/MS methods has been crucial for studying the vitamin K cycle and assessing status more accurately. nih.gov Different ionization techniques, such as atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI), have been successfully employed. bevital.nounit.no

Recent innovations in analytical platforms focus on enhancing throughput, reducing sample volume, and improving the limits of quantification (LOQ). For instance, rapid LC-MS/MS methods with run times as short as four minutes have been developed, making them suitable for high-throughput clinical research. restek.comthermofisher.com The use of specific columns, like phenyl-hexyl or biphenyl (B1667301) phases, provides alternative selectivity for these aromatic compounds, improving chromatographic separation. restek.comresearchgate.net Furthermore, automated extraction procedures are being integrated to increase reproducibility and efficiency. researchgate.net

Despite these advances, challenges remain. The high cost and limited availability of isotopically labeled internal standards for all vitamin K vitamers can affect quantification accuracy. unit.nomdpi.com Matrix effects, particularly from phospholipids (B1166683) in plasma and serum, can interfere with ionization and require effective sample preparation strategies, such as liquid-liquid extraction or specialized phospholipid removal plates. restek.com

The table below summarizes the evolution and key features of analytical methods for this compound.

Analytical Platform Detection Method Advantages Limitations
HPLC-UV Ultraviolet AbsorbanceSimple, established technique.Low sensitivity, requires large sample volumes. nih.gov
HPLC-FD FluorescenceIncreased sensitivity and selectivity over UV. bevital.noRequires post-column reduction, prone to lipid interference. bevital.nonih.gov
LC-APCI-MS Mass Spectrometry (APCI)Allows simultaneous quantification of multiple vitamers. bevital.noCan have higher limits of detection for some vitamers. nih.gov
LC-MS/MS Tandem Mass SpectrometryHigh sensitivity and specificity, considered the gold standard. bevital.nonih.govMatrix effects, cost of labeled standards. restek.commdpi.com
UHPLC-Orbitrap MS High-Resolution Mass SpectrometryHigh mass accuracy, can quantify a wide panel of vitamers. researchgate.netComplex instrumentation and data analysis.

Integration of this compound Research with Systems Biology and Network Pharmacology Approaches

The expanding knowledge of this compound's diverse biological roles necessitates a shift from a single-molecule focus to a more holistic, systems-level understanding. Systems biology and network pharmacology offer powerful computational and data-integration frameworks to unravel the complex interactions of this compound within biological networks. researchgate.netresearchgate.net These approaches analyze large-scale datasets (e.g., genomics, proteomics, metabolomics) to identify key pathways, targets, and mechanisms of action.

Network pharmacology studies have begun to map the complex interactions of vitamin K. By constructing drug-target networks, researchers can predict potential molecular targets and pathways influenced by vitamin K vitamers. researchgate.netresearchgate.net For example, a network pharmacology approach for vitamin K2 revealed its potential mechanisms in salt-sensitive hypertension are linked to the complement and coagulation cascades, calcium signaling, and the renin-angiotensin system. nih.gov Similarly, another study used this approach to identify potential targets for vitamin K2 in diabetic neuropathy, implicating pathways related to inflammation, oxidative stress, and mitochondrial biogenesis. researchgate.net These computational predictions provide a valuable roadmap for subsequent experimental validation. mdpi.compeerj.com

Integrating this compound research with "omics" technologies is a key component of this systems approach. For instance, transcriptomics (using microarrays or RNA-seq) can identify genes whose expression is altered by this compound or its metabolites, as demonstrated by the discovery of GDF15 and STC2 as novel target genes in osteoblasts. nih.govendocrine-abstracts.org Proteomics can identify changes in protein expression and post-translational modifications, while metabolomics can profile the downstream effects on cellular metabolism.

Combining these multi-omics datasets allows for the construction of comprehensive biological networks. For example, integrating gene expression data with protein-protein interaction (PPI) networks can highlight key regulatory hubs and modules affected by this compound. researchgate.net Furthermore, combining network pharmacology with data from 16S rRNA sequencing of the gut microbiome can elucidate how vitamin K influences host-microbe interactions and related signaling pathways. nih.gov

These integrative approaches provide a powerful lens to:

Identify Novel Targets: Uncover previously unknown proteins and pathways that interact with or are modulated by this compound.

Elucidate Mechanisms: Understand how this compound exerts its effects through complex, interconnected signaling and metabolic networks.

Predict Biological Functions: Generate hypotheses about new physiological roles for this compound that can be tested experimentally.

Understand Inter-individual Variability: Investigate how genetic variations (e.g., polymorphisms in VKORC1, GGCX, CYP4F2) influence an individual's response to this compound within these networks. mdpi.com

This shift towards systems-level analysis promises to accelerate our understanding of this compound's multifaceted impact on human health, moving beyond its classical functions into a broader physiological context.

Biotechnological Applications and Engineering of this compound Pathways (Non-Therapeutic)

The production of this compound and other vitamin K forms has traditionally relied on chemical synthesis or extraction from natural sources. However, advances in metabolic engineering and biotechnology are paving the way for sustainable and enhanced production using microbial and plant-based systems. nih.govresearchgate.net These non-therapeutic applications are focused on creating efficient bio-factories for vitamin K production for use in food fortification, animal feed, and as a research chemical.

Microbial fermentation is a particularly promising route for vitamin K production. nih.govfrontiersin.org Various microorganisms, including Bacillus subtilis and lactic acid bacteria like Lactococcus lactis, naturally produce menaquinones (vitamin K2). nih.gov Metabolic engineering strategies are being employed to enhance the yield and productivity of these microbial cell factories. These strategies involve:

Overexpression of Key Genes: Increasing the expression of enzymes in the native biosynthetic pathway, such as those in the shikimate pathway (for the naphthoquinone ring) and the mevalonate (B85504) (MVA) or non-mevalonate (MEP) pathways (for the isoprenoid side chain). nih.gov

Blocking Competing Pathways: Deleting or downregulating genes that divert metabolic flux away from vitamin K synthesis, thereby channeling more precursors towards the desired product.

Process Optimization: Fine-tuning fermentation conditions, such as medium composition, pH, and oxygen supply, to maximize production. nih.gov

Engineered E. coli and B. subtilis have been successfully developed for the enhanced production of menaquinones, particularly MK-7, which is highly valued for its bioactivity. frontiersin.org

In addition to microbial systems, there is significant interest in engineering plant pathways to increase the this compound content in crops. nih.gov this compound is naturally synthesized in the chloroplasts of green plants, where it participates in photosynthesis. mdpi.comunit.no By manipulating the expression of genes in the plant's shikimate and MEP pathways, it may be possible to create biofortified crops with elevated levels of this compound. This could have applications in improving the nutritional quality of food and animal feed.

These biotechnological approaches offer several advantages over chemical synthesis, including the potential for lower costs, reduced environmental impact, and the ability to produce specific, highly pure vitamers like the all-trans form of MK-7, which is the most biologically active isomer. frontiersin.org

Platform Engineered Pathway(s) Target Product Applications (Non-Therapeutic)
Bacillus subtilis Shikimate, MEP pathwaysMenaquinones (e.g., MK-7)Food supplements, research chemicals. nih.gov
Lactococcus lactis Shikimate, MVA pathwaysMenaquinonesStarter cultures for fermented foods. nih.gov
Escherichia coli Heterologous expression of K synthesis genesMenaquinonesIndustrial fermentation. frontiersin.org
Green Plants (e.g., lettuce, tobacco) Shikimate, MEP pathwaysThis compound (Vitamin K1)Biofortified crops, nutritional enhancement. nih.gov

Addressing Knowledge Gaps in this compound Biogeochemistry and Environmental Cycles

This compound is synthesized by photosynthetic organisms, including plants, algae, and cyanobacteria, where it functions as an essential electron carrier in Photosystem I. nih.govunit.no This foundational role places it at the base of many food webs, yet its subsequent fate and cycling through different ecosystems—its biogeochemistry—remain poorly understood. Addressing these knowledge gaps is crucial for a complete picture of the vitamin's distribution and influence in the environment.

A primary knowledge gap is the quantification of this compound fluxes between different environmental compartments, such as soil, water, and biota. While we know plants are a major source, the rates of this compound input into soils and aquatic systems from decaying plant matter are not well-defined. Similarly, the processes governing its degradation and transformation in these environments are largely unexplored. Factors like microbial activity, soil composition, light exposure, and temperature likely influence its persistence and conversion.

In aquatic ecosystems, this compound is produced by phytoplankton and cyanobacteria. unit.no It enters the food web as these primary producers are consumed by zooplankton and subsequently by higher trophic levels. However, the efficiency of this transfer and the extent to which aquatic organisms depend on dietary this compound versus endogenous conversion to other K vitamers are open questions. Understanding the vitamin K cycle in aquatic food webs could provide insights into the nutritional ecology of these systems.

Another significant area for research is the role of microbial communities in the environmental transformation of this compound. While gut microbes are known to produce menaquinones, the role of environmental microbes in both synthesizing and degrading different forms of vitamin K is less clear. Soil and aquatic microorganisms could potentially metabolize this compound, possibly cleaving its side chain to form menadione, which could then be used by other organisms to synthesize their own menaquinones. Investigating the genes and enzymes involved in these microbial transformations is a key future direction.

Key research questions to address these gaps include:

What are the primary degradation pathways for this compound in soil and aquatic environments?

How do environmental factors (e.g., pH, temperature, UV radiation) affect the stability and transformation of this compound?

Which microbial species and enzymatic pathways are responsible for the cycling of this compound and other vitamin K forms in the environment?

How is this compound transferred and biotransformed through terrestrial and aquatic food webs?

Closing these knowledge gaps will not only enhance our fundamental understanding of global biogeochemical cycles but also provide context for the evolutionary role of vitamin K in life. scitechdaily.com

Q & A

What validated methodologies exist for quantifying Phytonadiol in serum samples, and how can researchers ensure reproducibility across laboratories?

Basic
Liquid chromatography (LC) coupled with mass spectrometry (MS) is the gold standard for quantifying this compound in biological matrices. Researchers should follow pharmacopeial protocols, such as those outlined for similar compounds, which involve dissolving the analyte in acetonitrile, gradient elution, and calibration with certified reference standards . To ensure reproducibility, inter-laboratory validation studies should include standardized sample preparation (e.g., protein precipitation, lipid removal) and adherence to ISO/IEC 17025 guidelines for analytical quality control .

What are the recommended sample preparation techniques for this compound extraction from lipid-rich tissues to minimize matrix interference?

Basic
For lipid-rich tissues (e.g., liver), a two-phase extraction using chloroform-methanol (2:1 v/v) followed by solid-phase extraction (SPE) with C18 cartridges effectively isolates this compound while reducing phospholipid interference. Centrifugation at 10,000×g for 15 minutes post-homogenization improves recovery rates. Method validation should include spike-and-recovery experiments with internal standards (e.g., deuterated this compound) to account for matrix effects .

How can conflicting pharmacokinetic data on this compound’s bioavailability be systematically analyzed to identify methodological or physiological variables?

Advanced
Researchers should conduct a meta-analysis stratified by study design (e.g., crossover vs. parallel), dosing regimens, and analytical methods. Sensitivity analysis can isolate variables such as inter-individual differences in gut microbiota (which affect vitamin K metabolism) or assay detection limits. Applying the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) helps prioritize hypotheses, while Bayesian hierarchical models account for heterogeneity across studies .

What experimental strategies are effective in elucidating the interaction between this compound and cytochrome P450 enzymes, considering potential confounding factors?

Advanced
In vitro assays using human liver microsomes or recombinant CYP isoforms (e.g., CYP3A4, CYP4F2) under controlled oxygen tension can identify metabolic pathways. Include negative controls (e.g., heat-inactivated enzymes) and competitive inhibitors (e.g., ketoconazole) to confirm specificity. Kinetic parameters (Km, Vmax) should be derived from Michaelis-Menten plots, with adjustments for nonspecific binding using equilibrium dialysis .

Which spectroscopic or chromatographic techniques are most suitable for structural characterization of this compound and its metabolites?

Basic
High-resolution LC-MS/MS with electrospray ionization (ESI) in positive ion mode provides accurate mass data for structural elucidation. Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) is critical for confirming stereochemistry, particularly for epoxide metabolites. Researchers should deposit raw spectral data in public repositories (e.g., Metabolights) to enhance transparency .

How should researchers design longitudinal studies to assess the chronic effects of this compound on coagulation factors without confounding dietary vitamin K intake?

Advanced
Implement a randomized controlled trial (RCT) with a standardized vitamin K-deficient diet for all participants. Regular monitoring of prothrombin time (PT) and plasma this compound levels (via LC-MS) at baseline, 3-month, and 6-month intervals reduces variability. Use mixed-effects models to adjust for covariates like age and baseline coagulation status .

What statistical approaches are recommended for analyzing dose-response relationships in this compound efficacy studies?

Basic
Nonlinear regression (e.g., four-parameter logistic model) is ideal for sigmoidal dose-response curves. For non-monotonic relationships, segmented regression or generalized additive models (GAMs) can identify inflection points. Pre-specify primary endpoints (e.g., Factor II activity) and use Bonferroni correction for multiple comparisons .

What methodologies can resolve discrepancies between in vitro and in vivo findings regarding this compound’s antioxidant properties?

Advanced
Comparative studies should integrate physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo conditions (e.g., tissue distribution, redox buffering). In vitro assays must replicate physiological oxygen tension (5–13% O2) and include endogenous antioxidants (e.g., glutathione). Use CRISPR-edited cell lines (e.g., Nrf2 knockouts) to dissect mechanistic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.